Itacitinib
Description
This compound is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1) with potential antineoplastic and immunomodulating activities. Upon oral administration, this compound selectively inhibits JAK-1, thereby inhibiting the phosphorylation of signal transducer and activator of transcription (STAT) proteins and the production of proinflammatory factors induced by other cytokines, including interleukin-23 (IL-23) and interleukin-6 (IL-6). The JAK-STAT pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 29 investigational indications.
a JAK1 inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSXLIQKWEBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334298-90-6, 1651228-00-0 | |
| Record name | Itacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB39110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ITACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Itacitinib in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2][3] This selective inhibition of JAK1 positions this compound as a targeted therapeutic agent for various inflammatory and autoimmune conditions, with a primary focus on the treatment and prevention of graft-versus-host disease (GVHD).[4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
Core Mechanism of Action: Selective JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway.[6][7][8] The dysregulation of the JAK-STAT pathway is a central feature in the pathogenesis of many inflammatory and autoimmune diseases.[9]
This compound exerts its therapeutic effects by selectively binding to the ATP-binding site of JAK1, preventing the phosphorylation and activation of downstream STAT proteins.[1][10] This blockade of JAK1-mediated signaling disrupts the biological effects of several key pro-inflammatory cytokines, including interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are pivotal in the pathophysiology of GVHD and other inflammatory disorders.[5][11]
Signaling Pathway of this compound's Action
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by this compound.
Quantitative Data on this compound's Potency and Selectivity
This compound's efficacy is rooted in its high potency for JAK1 and its selectivity over other JAK family members. This selectivity is crucial for minimizing off-target effects, such as the myelosuppression associated with JAK2 inhibition.[12]
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >100-fold |
| TYK2 | 795 | >100-fold |
| Table 1: In vitro inhibitory potency (IC50) of this compound against JAK family kinases.[13][14][15] |
Clinical Efficacy in Inflammatory Diseases
Clinical trials have primarily evaluated this compound in the context of acute and chronic GVHD. The following tables summarize key efficacy data from these studies.
| Study / Cohort | Treatment Group | N | Day 28 Overall Response Rate (ORR) |
| Phase 1 (NCT02614612) [4][16] | This compound 200 mg + Corticosteroids | 14 | 78.6% |
| This compound 300 mg + Corticosteroids | 15 | 66.7% | |
| Treatment-Naïve aGVHD (pooled) | 12 | 75.0% | |
| Steroid-Refractory aGVHD (pooled) | 17 | 70.6% | |
| GRAVITAS-301 (Phase 3) [17][18] | This compound 200 mg + Corticosteroids | 219 | 74.0% |
| Placebo + Corticosteroids | 220 | 66.4% (p=0.08) | |
| Table 2: Efficacy of this compound in patients with acute graft-versus-host disease (aGVHD). |
| Study (NCT03755414)[5][19] | Outcome | Result |
| Prevention of aGVHD and CRS | Grade 2 aGVHD at Day 100 | 21.9% |
| Grade 3-4 aGVHD | 0% | |
| Grade 2-5 CRS | 0% | |
| 1-Year Overall Survival | 80% | |
| Table 3: Efficacy of this compound in preventing aGVHD and cytokine release syndrome (CRS) in haploidentical transplantation. |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a series of key in vitro and in vivo experiments. The following sections detail the methodologies for these assays.
In Vitro Kinase Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against the different JAK kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are individually prepared in a kinase assay buffer. A suitable peptide substrate (e.g., a poly-Glu,Tyr 4:1 random copolymer) and ATP are also prepared in the same buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, ATP, and the various concentrations of this compound in a 96- or 384-well plate. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into ATP, which then drives a luciferase-based reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The data are normalized to control wells (no inhibitor) and background (no enzyme). The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Phospho-STAT Flow Cytometry Assay
This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Preparation and Treatment: Freshly drawn human whole blood or isolated PBMCs are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.[2][20]
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine, such as IL-6, to induce JAK1-dependent STAT3 phosphorylation. The stimulation is typically short (e.g., 15-30 minutes) at 37°C.[11]
-
Fixation: The reaction is stopped, and the cells are fixed by adding a formaldehyde-based fixation buffer. This cross-links proteins and preserves the phosphorylation state of the STAT proteins.[21][22]
-
Permeabilization: Red blood cells are lysed (if using whole blood), and the remaining leukocytes are permeabilized, often with ice-cold methanol, to allow antibodies to access intracellular targets.[21][22]
-
Staining: The permeabilized cells are then stained with a cocktail of fluorescently-labeled antibodies. This includes an antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3) and antibodies against cell surface markers to identify specific immune cell populations (e.g., CD3 for T cells, CD14 for monocytes).[23][24]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the anti-pSTAT antibody in the gated cell populations is measured.
-
Data Analysis: The inhibition of STAT phosphorylation is quantified by comparing the median fluorescence intensity of pSTAT in this compound-treated samples to the cytokine-stimulated control. IC50 values for the inhibition of pSTAT signaling are then calculated.
Conclusion
This compound's mechanism of action is centered on its potent and selective inhibition of JAK1. By targeting this critical node in the inflammatory cytokine signaling network, this compound effectively dampens the downstream activation of STAT proteins, leading to a reduction in the expression of inflammatory genes. This targeted approach has shown promise in the treatment of inflammatory diseases, particularly GVHD, by mitigating the pathological effects of key cytokines like IL-6 and IFN-γ. The quantitative data on its selectivity and the results from clinical trials underscore its potential as a valuable therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other JAK inhibitors in the field of immunology and drug development.
References
- 1. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 8. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 9. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. JAK compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 16. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Incyte Announces Results of Phase 3 Study of this compound in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 23. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Itacitinib's JAK1 Selectivity Profile and Kinase Inhibition Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Janus kinase 1 (JAK1) selectivity profile of itacitinib and the methodologies used for its determination. This compound (formerly INCB039110) is a potent and selective inhibitor of JAK1, a key enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. Understanding its selectivity and the assays used to measure it is crucial for preclinical and clinical development.
Core Data: this compound Kinase Selectivity
This compound demonstrates high selectivity for JAK1 over other members of the JAK family, namely JAK2, JAK3, and TYK2. This selectivity is critical for its therapeutic window, potentially minimizing off-target effects associated with broader JAK inhibition.[1] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 2 | 1 |
| JAK2 | 63 | >20 |
| JAK3 | >2000 | >100 |
| TYK2 | 795 | >100 |
Data compiled from multiple sources indicating this compound's potent and selective inhibition of JAK1.[2][3]
Experimental Protocols: Kinase Inhibition Assay
The determination of this compound's kinase selectivity is performed using in vitro biochemical assays. A common method is a homogeneous time-resolved fluorescence (HTRF) assay, which measures the phosphorylation of a substrate peptide by the kinase.
Principle of the HTRF Kinase Assay:
This assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (conjugated to a substrate). When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity and generating a FRET signal. The intensity of this signal is proportional to the kinase activity.
Detailed Methodology for this compound Kinase Inhibition Assay:
The following protocol is a representative example for determining the IC50 values of this compound against JAK family kinases using an HTRF assay.
Materials:
-
Recombinant Kinases: Purified, epitope-tagged kinase domains of human JAK1 (e.g., amino acids 837-1142), JAK2 (e.g., amino acids 828-1132), JAK3 (e.g., amino acids 718-1124), and TYK2 (e.g., amino acids 873-1187).
-
Substrate: A biotinylated peptide substrate, such as Biotin-EQEDEPEGDYFEWLE.
-
ATP: Adenosine triphosphate.
-
This compound: Serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer containing necessary salts and cofactors for kinase activity.
-
Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665).
-
Microplates: Low-volume 384-well microplates.
-
Plate Reader: An HTRF-compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound, typically an 11-point dilution series, in the assay plate. Include a vehicle control (DMSO) for determining 100% kinase activity and a control without enzyme for background signal.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the specific JAK enzyme and the biotinylated peptide substrate in the assay buffer.
-
Initiation of Kinase Reaction: Add ATP to the wells of the microplate containing the compound dilutions and the kinase/substrate mixture to initiate the enzymatic reaction. The final concentration of the peptide substrate is typically around 500 nM.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period, for instance, 60 minutes, to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the kinase reaction by adding a detection mixture containing EDTA (to chelate Mg2+ and inhibit kinase activity), the europium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Incubation for Detection: Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
JAK-STAT Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining IC50 values in a kinase assay.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Itacitinib: Chemical Structure and Physical Properties
This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound (formerly known as INCB039110), a potent and selective inhibitor of Janus kinase 1 (JAK1). The information is curated for professionals in drug development and scientific research.
Chemical Structure and Identifiers
This compound is a synthetic organic small molecule belonging to the class of pyridinecarboxylic acids and derivatives.[1] Its complex structure is key to its selective inhibition of JAK1.
| Identifier | Value |
| IUPAC Name | 2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile.[2][3] |
| SMILES | C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F[2] |
| Molecular Formula | C26H23F4N9O[2][4][5] |
| CAS Registry Number | 1334298-90-6[6][7] |
| InChIKey | KTBSXLIQKWEBRB-UHFFFAOYSA-N[2][8] |
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Molecular Weight | 553.5 g/mol [2] |
| Appearance | White to light yellow solid[4][6] |
| Purity | ≥95% to 99.99%[4][5][9] |
| UV/Vis. (λmax) | 255, 311 nm[5] |
| Storage | Powder: -20°C for at least 3 years. In solvent: -80°C for 1 year.[5][6][9][10] |
Solubility
This compound's solubility varies significantly across different solvents, a critical consideration for experimental and formulation purposes.
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL; up to 100 mg/mL (180.66 mM)[9][10][11][12] |
| Ethanol | ~5 mg/mL[5] |
| Dimethylformamide (DMF) | ~3 mg/mL[5] |
| Aqueous Buffers | Sparingly soluble.[5] For aqueous solutions, it is recommended to first dissolve in an organic solvent like ethanol or DMF and then dilute with the aqueous buffer.[5] The solubility is approximately 0.02 mg/mL in a 1:40 solution of ethanol:PBS (pH 7.2).[5] |
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable and selective inhibitor of JAK1.[6][8] The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a key role in cellular processes such as proliferation, differentiation, and immune response.[2]
This compound exhibits high selectivity for JAK1. Its inhibitory concentration (IC50) for human JAK1 is 2 nM. It is over 20-fold more selective for JAK1 than for JAK2 (IC50 of 63 nM) and over 100-fold more selective than for JAK3 (IC50 >2000 nM) and TYK2 (IC50 of 795 nM).[9][13][14][15] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the expression of downstream target genes involved in inflammation and immune responses.[2]
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's activity and properties involves various in vitro and in vivo assays. Below are representative methodologies.
In Vitro IC50 Determination for JAK1
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against its target, JAK1.
-
Cell Culture : Human cells expressing JAK1 are cultured in appropriate media and conditions.
-
Compound Preparation : A stock solution of this compound is prepared in DMSO and then serially diluted to various concentrations.[9]
-
Cell Treatment : The cultured cells are treated with the different concentrations of this compound for a specified incubation period (e.g., 1 hour).[14]
-
Stimulation : Cells are stimulated with a cytokine, such as IL-6 (100 ng/mL), for a short period (e.g., 15 minutes) to activate the JAK/STAT pathway.[13]
-
Lysis and Protein Analysis : Cells are lysed to extract total cellular proteins. The level of phosphorylated STAT3 (pSTAT3), a downstream marker of JAK1 activity, is quantified using methods like ELISA or Western Blot.[13]
-
Data Analysis : The pSTAT3 levels are plotted against the this compound concentrations. The IC50 value is calculated using non-linear regression analysis (e.g., using GraphPad Prism software).[13]
Caption: General workflow for in vitro IC50 determination of this compound.
In Vivo Efficacy in Animal Models
Animal studies are essential to evaluate the therapeutic potential of this compound.
-
Animal Model : A relevant disease model is established, for instance, a human pancreatic xenograft model in mice or a model for graft-versus-host disease (GVHD).[14][16]
-
Dosing : Animals are administered this compound orally at clinically relevant doses (e.g., 30 mg/kg, 60 mg/kg, or 120 mg/kg).[8][14]
-
Treatment Regimen : this compound can be evaluated as a monotherapy or in combination with other agents.[14]
-
Efficacy Assessment : The effect of the treatment is monitored by measuring parameters such as tumor growth, GVHD scores, body weight, and survival rates.[14][16]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Blood samples may be collected to determine the pharmacokinetic profile of this compound and to analyze biomarkers of JAK1 inhibition.[16][17]
These protocols provide a foundational understanding of the experimental approaches used to characterize the biological activity and therapeutic potential of this compound. Researchers should consult specific literature for detailed experimental conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C26H23F4N9O | CID 53380437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | JAK | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound (INCB-039110) | JAK | CAS 1334298-90-6 | Buy this compound (INCB-039110) from Supplier InvivoChem [invivochem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. JAK compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 16. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Population Pharmacokinetics and Exposure-Response in Patients With Acute Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Itacitinib for Graft-versus-Host Disease: A Technical Guide on Pathophysiology and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Graft-versus-host disease (GVHD) remains a significant cause of morbidity and non-relapse mortality following allogeneic hematopoietic stem cell transplantation (allo-HCT).[1][2] The pathophysiology of GVHD is complex, involving a cascade of inflammatory responses initiated by donor T cells recognizing host tissues as foreign.[1][3] Central to this process is the overactivation of cytokine signaling pathways, particularly the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[4][5] Itacitinib, a selective JAK1 inhibitor, has emerged as a therapeutic agent for GVHD, aiming to modulate the inflammatory cascade at a critical juncture.[6][7] This technical guide provides an in-depth overview of the pathophysiology of GVHD, the mechanism of action of this compound, and a summary of key clinical findings and experimental methodologies.
The Pathophysiology of Graft-versus-Host Disease
GVHD is broadly classified into acute and chronic forms, distinguished by their timing of onset and clinical manifestations.[3][8]
Acute GVHD (aGVHD)
Acute GVHD typically occurs within the first 100 days post-transplantation and is characterized by a three-phase process:[3][8][9]
-
Phase 1: Conditioning-Regimen-Related Tissue Damage: The initial phase is triggered by the conditioning regimen (chemotherapy and/or radiation) preceding allo-HCT.[1] This causes damage to host tissues, particularly in the gastrointestinal tract, liver, and skin, leading to the release of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[1]
-
Phase 2: Donor T-Cell Activation and Proliferation: The inflammatory environment created in Phase 1 leads to the activation of host antigen-presenting cells (APCs).[1][9] These APCs present host antigens to donor T cells, which recognize them as foreign.[1][9] This triggers the activation, proliferation, and differentiation of donor T cells.[1]
-
Phase 3: Effector Phase and Target Tissue Injury: In the final phase, activated donor T cells and other immune effector cells, such as natural killer (NK) cells, migrate to target organs.[1][8] The release of a "cytokine storm," including interferon-gamma (IFN-γ) and IL-6, amplifies the inflammatory response, leading to apoptosis and tissue damage in the skin, liver, and gastrointestinal tract.[1][9][10]
Chronic GVHD (cGVHD)
Chronic GVHD generally manifests after 100 days post-transplantation and can affect a wider range of organs, with features resembling autoimmune and fibrotic disorders.[3][11] While its pathophysiology is less understood than that of aGVHD, it is believed to involve both alloreactive and autoreactive T cells, B-cell dysregulation, and impaired immune tolerance.[11]
The Role of the JAK/STAT Signaling Pathway in GVHD
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines implicated in the pathophysiology of GVHD.[4][5] This pathway transduces signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.
Key cytokines in GVHD that signal through the JAK/STAT pathway include:
-
Interferon-gamma (IFN-γ): A signature cytokine of Th1 cells, IFN-γ plays a complex role in GVHD, contributing to inflammation and antigen presentation.[10][12]
-
Interleukin-6 (IL-6): A pleiotropic cytokine, IL-6 is involved in T-cell activation and differentiation and is a key driver of the inflammatory response in GVHD.[4][10]
The binding of these cytokines to their receptors activates associated JAKs, which then phosphorylate STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression.
This compound: A Selective JAK1 Inhibitor
This compound is an oral, potent, and selective inhibitor of Janus kinase 1 (JAK1).[7][13] By specifically targeting JAK1, this compound aims to interrupt the signaling of pro-inflammatory cytokines that are central to the pathogenesis of GVHD, such as IFN-γ and IL-6.[14][15][16] The selectivity for JAK1 over JAK2 is hypothesized to reduce the hematological toxicities, such as thrombocytopenia and anemia, that can be associated with broader JAK inhibitors like ruxolitinib.[6]
Caption: Mechanism of action of this compound in inhibiting the JAK1/STAT signaling pathway.
Preclinical and Clinical Evidence for this compound in GVHD
Preclinical Studies
Preclinical studies in murine models of aGVHD demonstrated that this compound, administered either prophylactically or therapeutically, significantly improved GVHD scores and survival without impairing the engraftment of donor leukocytes.[7] These studies provided the rationale for investigating this compound in clinical trials for GVHD.[7]
Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in patients with GVHD.
Table 1: Summary of Key Clinical Trials of this compound in Acute GVHD
| Study Identifier | Phase | Patient Population | Treatment | Key Efficacy Endpoints | Key Safety Findings (Most Common) |
| NCT02614612 [2][7] | 1 | Treatment-naïve or steroid-refractory aGVHD | This compound (200 mg or 300 mg daily) + corticosteroids | Day 28 Overall Response Rate (ORR): 78.6% (200 mg), 66.7% (300 mg) | Diarrhea (48.3%), Anemia (38%) |
| GRAVITAS-301 (NCT03139604) | 3 | Treatment-naïve aGVHD | This compound + corticosteroids vs. Placebo + corticosteroids | Day 28 ORR: 74.0% (this compound) vs. 66.4% (Placebo) (p=0.08) | Thrombocytopenia (34.9%), Anemia (29.8%) |
| NCT03846479 [13] | 2 | Low-risk aGVHD | This compound monotherapy (200 mg daily) | Day 28 ORR: 89% | Fewer serious viral and fungal infections compared to corticosteroids |
Table 2: Summary of a Key Clinical Trial of this compound for GVHD Prophylaxis
| Study Identifier | Phase | Patient Population | Treatment | Key Efficacy Endpoints | Key Safety Findings (Most Common) |
| NCT03755414 [14][15][16] | 1/2 | Haploidentical HCT | This compound (200 mg daily) + standard GVHD prophylaxis | Cumulative incidence of grade 2 aGVHD at day 100: 21.9%; 1-year cumulative incidence of moderate/severe cGVHD: 5% | No cases of grade 3-4 aGVHD; No cases of grade 2-5 Cytokine Release Syndrome (CRS) |
Experimental Protocols and Methodologies
Murine Model of aGVHD
A common experimental model to evaluate the efficacy of drugs for aGVHD involves major histocompatibility complex (MHC)-mismatched bone marrow transplantation in mice.
Caption: A generalized experimental workflow for preclinical evaluation of this compound in a murine aGVHD model.
-
Recipient Conditioning: Recipient mice (e.g., BALB/c) are lethally irradiated to ablate their hematopoietic system.
-
Transplantation: The mice are then transplanted with bone marrow and T cells from MHC-mismatched donor mice (e.g., C57BL/6).
-
Treatment: Mice are randomized to receive either vehicle control or this compound at a specified dose and schedule (prophylactic or therapeutic).
-
Monitoring and Endpoint Analysis: Mice are monitored daily for weight loss and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity), which are used to calculate a GVHD score. The primary endpoint is typically survival. Secondary endpoints can include histopathological analysis of target organs (skin, liver, gut) and cytokine profiling of serum or tissue samples.
Clinical Trial Methodologies
The clinical trials of this compound in GVHD have employed several key methodologies:
-
Patient Population: Eligibility criteria typically include patients who have undergone their first allo-HCT for a hematological malignancy and have developed aGVHD of a certain grade.[2][7]
-
Treatment Regimen: Patients are administered oral this compound at a specified dose, often in combination with standard-of-care corticosteroids.[7][13]
-
Efficacy Assessment: The primary efficacy endpoint is often the overall response rate (ORR) at Day 28, which includes complete and partial responses.[7] GVHD grading is performed based on established criteria, such as the modified Minnesota Center for International Blood and Marrow Transplant Research (MN-CIBMTR) criteria.[2]
-
Safety Monitoring: Safety and tolerability are assessed through the regular monitoring of adverse events, laboratory parameters (hematology and clinical chemistry), and vital signs.
-
Pharmacokinetic and Pharmacodynamic Analyses: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound and to assess its pharmacodynamic effects, such as the modulation of cytokine levels.[7]
Conclusion
The pathophysiology of GVHD is driven by a complex interplay of immune cells and inflammatory cytokines, with the JAK/STAT pathway playing a central role. This compound, as a selective JAK1 inhibitor, offers a targeted approach to mitigating the inflammatory cascade that underlies GVHD. Clinical data, particularly in low-risk aGVHD and for GVHD prophylaxis, have shown promising results.[13][14][15] Further research and randomized controlled trials will be crucial to fully elucidate the therapeutic potential of this compound in the management of GVHD and to optimize its use in different clinical settings.[17]
References
- 1. Pathophysiology of Acute GVHD | Cancer Nursing Today [cancernursingtoday.com]
- 2. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GVHD pathophysiology: is acute different from chronic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibition in the treatment and prevention of graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Acute and chronic GvHD: An overview [gvhdhub.com]
- 9. Frontiers | Pathophysiology of GvHD and Other HSCT-Related Major Complications [frontiersin.org]
- 10. Inflammatory Cytokine Networks in Gastrointestinal Tract Graft vs. Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pathophysiology of chronic graft-versus-host disease: the unveiling of an enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Cytokines in the Pathophysiology of Acute Graft-Versus-Ho...: Ingenta Connect [ingentaconnect.com]
- 13. Effective treatment of low-risk acute GVHD with this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. This compound for prevention of graft-versus-host disease and cytokine release syndrome in haploidentical transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. profiles.wustl.edu [profiles.wustl.edu]
- 17. b-s-h.org.uk [b-s-h.org.uk]
Itacitinib in Hematological Malignancies Research Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib (formerly INCB039110) is a potent and selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, and its dysregulation is implicated in the pathogenesis of various hematological malignancies and inflammatory conditions. By selectively targeting JAK1, this compound offers a promising therapeutic strategy to modulate the immune response and inhibit cancer cell proliferation and survival. This technical guide provides an in-depth overview of the use of this compound in preclinical research models of hematological malignancies, with a focus on its mechanism of action, experimental protocols, and key quantitative data.
Mechanism of Action
This compound exerts its effects by inhibiting the phosphorylation and activation of JAK1, a key enzyme in the JAK-STAT signaling cascade. This inhibition prevents the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are transcription factors that regulate the expression of genes involved in inflammation, immunity, cell proliferation, and survival. In the context of hematological malignancies, the inhibition of JAK1 can lead to the suppression of pro-inflammatory cytokines and the direct inhibition of tumor cell growth.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound in various preclinical models.
Table 1: In Vitro Enzymatic Activity of this compound [2]
| Target | IC50 (nM) |
| JAK1 | 2 |
| JAK2 | 63 |
| JAK3 | >2000 |
| TYK2 | 795 |
Table 2: In Vitro Efficacy of this compound in Cell-Based Assays [3]
| Assay | Cell Type | IC50 (nM) |
| IL-2-stimulated JAK/STAT phosphorylation | Primary Human T-cells | 10 - 100 |
| IL-2-induced proliferation | Primary Human T-cells | 10 - 100 |
| Growth Inhibition | INA-6 (cytokine-dependent cell line) | Potent inhibition |
Table 3: In Vivo Efficacy of this compound in a Xenogeneic Graft-versus-Host Disease (GVHD) Model [4]
| Model | Treatment | Outcome |
| Human PBMC in NSG mice | This compound (≈120 mg/kg, twice daily) | Significantly longer survival (median 45 vs 33 days, p < 0.001) |
| Lower GVHD scores and weight loss | ||
| Decreased human CD4+ and CD8+ T-cell engraftment | ||
| Increased frequency of regulatory T-cells (Tregs) |
Table 4: Efficacy of this compound in a Human Lymphoma Xenograft Model with CAR T-cell Therapy [5]
| Model | Treatment | Outcome |
| Nalm6 (CD19+ human lymphoma) in NSG mice | This compound (prophylactic) + CD19-CAR T-cells | Did not affect the antitumor activity of CAR T-cells |
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the phosphorylation of JAK1, blocking downstream STAT signaling.
Experimental Workflow for In Vivo Xenograft Studies
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a hematological malignancy xenograft model.
Caption: A typical workflow for assessing this compound efficacy in xenograft models.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical flow from JAK1 inhibition to the observed cellular and systemic effects.
Caption: Logical flow of this compound's mechanism from JAK1 inhibition to therapeutic effects.
Experimental Protocols
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This protocol is adapted for assessing the effect of this compound on the proliferation of hematological malignancy cell lines in a 96-well format.[5]
Materials:
-
Hematological malignancy cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates (white-walled for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours (or other desired time points) at 37°C in a humidified 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Phosphorylated STAT3 (pSTAT3)
This protocol provides a general framework for detecting the inhibition of STAT3 phosphorylation in hematological cancer cells following this compound treatment.[3]
Materials:
-
Hematological cancer cell line
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
In Vivo Xenograft Model of Diffuse Large B-cell Lymphoma (DLBCL)
This protocol describes a general procedure for establishing and evaluating the efficacy of this compound in a DLBCL patient-derived xenograft (PDX) model.[6]
Materials:
-
DLBCL PDX tissue or cell suspension
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Expand the DLBCL PDX in vivo by serially passaging tumor fragments in NSG mice.
-
For efficacy studies, implant small tumor fragments (e.g., 3x3 mm) subcutaneously into the flanks of a new cohort of NSG mice. Alternatively, inject a suspension of tumor cells mixed with Matrigel.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once or twice daily).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and clinical signs of the mice.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or when mice show signs of distress.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
If applicable, perform survival analysis using Kaplan-Meier curves.
-
At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis (e.g., pSTAT levels by immunohistochemistry or Western blot).
-
Conclusion
This compound is a valuable research tool for investigating the role of JAK1 signaling in hematological malignancies. Its high selectivity for JAK1 allows for the targeted dissection of this pathway in various preclinical models. The protocols and data presented in this guide provide a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of this compound in this setting. As research continues, this compound may play an increasingly important role in the development of novel treatment strategies for patients with hematological cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Diffuse Large B-Cell Lymphoma Patient-Derived Xenograft Models Capture Molecular and Biologic Heterogeneity and Inform Therapy [ash.confex.com]
The Role of Itacitinib in Mitigating Cytokine Release Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be a severe and life-threatening toxicity associated with various therapies, most notably chimeric antigen receptor (CAR) T-cell therapy. The pathophysiology of CRS is driven by a rapid and massive release of pro-inflammatory cytokines, leading to multi-organ dysfunction. A key signaling pathway implicated in mediating the effects of many of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Itacitinib, a potent and selective inhibitor of JAK1, has emerged as a promising therapeutic agent for the mitigation of CRS. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways. The evidence presented herein supports the potential of this compound as a prophylactic agent to reduce the incidence and severity of CRS without compromising the efficacy of concomitant anti-cancer therapies.
Introduction to Cytokine Release Syndrome and the JAK-STAT Pathway
Cytokine Release Syndrome is characterized by a rapid and excessive release of inflammatory cytokines, including interferon-γ (IFNγ) and interleukin-6 (IL-6)[1][2][3][4]. This "cytokine storm" can lead to a range of clinical manifestations from mild, flu-like symptoms to severe, life-threatening conditions affecting multiple organ systems[5]. Many of the cytokines implicated in CRS signal through the JAK-STAT pathway[1][2][3][6].
The JAK family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial for transducing extracellular cytokine signals into intracellular transcriptional responses[7]. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses[7][8].
This compound: A Selective JAK1 Inhibitor
This compound (formerly INCB039110) is an orally bioavailable and potent inhibitor of JAK1[9]. Its selectivity for JAK1 is a key attribute, as this may allow for the targeted inhibition of inflammatory cytokine signaling while potentially minimizing off-target effects associated with the inhibition of other JAK family members[10].
Mechanism of Action
This compound exerts its effect by inhibiting the JAK1 enzyme, thereby blocking the downstream signaling of several pro-inflammatory cytokines that are central to the pathophysiology of CRS[5][11]. By inhibiting JAK1, this compound can reduce the production and signaling of key CRS-associated cytokines such as IL-6 and IFN-γ[1][11][12].
Kinase Selectivity Profile
The selectivity of this compound for JAK1 over other JAK family members has been characterized in enzymatic assays.
| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 3.2 | 1 |
| JAK2 | 71.6 | 22 |
| JAK3 | >2000 | >600 |
| TYK2 | 818 | 256 |
| Data from enzymatic assays performed at ATP concentrations approximating those within cells.[13] |
Preclinical Evidence for this compound in CRS Mitigation
A substantial body of preclinical research in both in vitro and in vivo models has demonstrated the potential of this compound to effectively reduce the hallmarks of CRS.
In Vitro Studies
In vitro experiments have shown that this compound can significantly and dose-dependently reduce the levels of multiple cytokines implicated in CRS[1][2][3]. Notably, at clinically relevant concentrations (50-100 nM), this compound was more effective than the IL-6 receptor inhibitor tocilizumab in reducing CRS-related cytokines produced by CD19-CAR T-cells co-cultured with target cancer cells[1][3]. Importantly, these concentrations of this compound did not significantly inhibit the in vitro proliferation or cytotoxic activity of CAR T-cells[1][2][3].
This compound has also been shown to reduce IL-6 production by macrophages, a key cellular source of this inflammatory cytokine during CRS[1].
In Vivo Studies
Murine models of acute inflammation and CRS have further substantiated the efficacy of this compound.
In a Concanavalin-A (ConA)-induced mouse model of CRS, prophylactic oral administration of this compound led to a significant and dose-dependent reduction in serum levels of key CRS-associated cytokines.
| Cytokine | Vehicle Control | This compound (60 mg/kg) | This compound (120 mg/kg) |
| IL-6 | High | Significantly Reduced | Significantly Reduced |
| IL-12 | High | Significantly Reduced | Significantly Reduced |
| IFN-γ | High | Significantly Reduced | Significantly Reduced |
| Data from a prophylactic ConA-induced CRS model in BALB/c mice. Cytokine levels were measured in plasma 120 minutes after ConA challenge.[1] |
This compound was also effective when administered in a therapeutic setting, 30 minutes after the induction of CRS[1].
A critical consideration for any CRS mitigation strategy is its potential impact on the anti-tumor efficacy of the primary therapy. In a human lymphoma xenograft model, prophylactic oral treatment with this compound did not impair the in vivo anti-tumor activity of CD19-CAR T-cells[1][2][3]. This suggests that this compound can uncouple the inflammatory toxicity of CAR T-cell therapy from its therapeutic benefit.
Clinical Development of this compound for CRS Prevention
The promising preclinical data led to the clinical investigation of this compound for the prevention of CRS in patients undergoing CAR T-cell therapy.
Phase II Clinical Trial (NCT04071366)
A two-part, randomized, double-blind, placebo-controlled Phase II clinical trial (INCB 39110-211) was conducted to evaluate the efficacy and safety of this compound for the prevention of CRS in patients receiving CD19-directed CAR T-cell therapy[1][14][15].
-
Part 1 (Open-label): Patients received this compound 200 mg once daily (qd) starting 3 days prior to CAR T-cell infusion and continuing through day 26[14][16].
-
Part 2 (Double-blind, Placebo-controlled): Patients were randomized to receive either this compound 200 mg twice daily (bid) or placebo, with the same dosing schedule as Part 1[14][17]. The primary endpoint was the incidence of grade ≥2 CRS by day 14[14].
| Outcome | This compound 200 mg bid (n=23) | Placebo (n=23) | P-value |
| Incidence of Grade ≥2 CRS by Day 14 | 17.4% | 56.5% | 0.003 |
| Overall Incidence of CRS (Any Grade) | 65.2% | 87.0% | - |
| Use of Tocilizumab for CRS | 17.4% | 65.2% | - |
| Incidence of Grade ≥2 ICANS by Day 28 | 8.7% | 21.7% | - |
| Median Time to CRS Onset (days) | 2 (range, 0-8) | 3 (range, 0-9) | - |
| Median Duration of Grade ≥2 CRS (days) | 2 (range, 1-8) | 2 (range, 1-5) | - |
| CRS-Free Survival at Day 28 | 70% | 26% | - |
| Best Overall Response Rate (ORR) | 78.3% | 73.9% | - |
| 6-Month ORR | 39.1% | 26.1% | - |
| ICANS: Immune Effector Cell-Associated Neurotoxicity Syndrome[14][17][18][19] |
Prophylactic treatment with this compound at 200 mg twice daily significantly reduced the incidence of grade 2 or higher CRS compared to placebo[14][17]. Furthermore, the use of tocilizumab, the standard-of-care treatment for CRS, was substantially lower in the this compound arm[17]. Importantly, the anti-tumor efficacy of the CAR T-cell therapy, as measured by overall response rates, was not compromised by this compound treatment[14][17].
Experimental Protocols
In Vitro CAR T-Cell Co-culture Assay
-
Cell Lines: Human CD19-CAR T-cells and CD19-expressing NAMALWA target cells.
-
Treatment: CAR T-cells are expanded in the presence of this compound or tocilizumab at concentrations equivalent to human clinical trial doses.
-
Co-culture: Expanded CAR T-cells are co-cultured with NAMALWA target cells.
-
Cytokine Measurement: Supernatants are collected after 6 hours of co-culture, and cytokine levels (e.g., IL-2, IFN-γ, IL-6, IL-8) are quantified[1].
In Vivo Murine CRS Model (Concanavalin-A)
-
Animal Model: BALB/c mice.
-
CRS Induction: CRS is induced by a single intravenous injection of Concanavalin-A (ConA; 20 mg/kg).
-
This compound Administration:
-
Prophylactic: this compound (60 or 120 mg/kg) is administered orally 60 minutes prior to ConA injection.
-
Therapeutic: this compound (60 or 120 mg/kg) is administered orally 30 minutes after ConA injection.
-
-
Sample Collection: Blood is collected 2 hours after ConA injection for plasma cytokine analysis[1].
In Vivo Macrophage Activation Model
-
Animal Model: C57BL/6 mice.
-
This compound Administration: Mice are prophylactically dosed orally with this compound (60 or 120 mg/kg) twice daily for 3 days to achieve steady-state.
-
Activation: Mice receive an intraperitoneal injection of lipopolysaccharide (LPS; 5 µg per animal).
-
Cytokine Measurement: Two hours after LPS injection, peritoneal lavage is performed, and IL-6 levels are measured[1].
In Vivo CAR T-Cell Anti-Tumor Efficacy Model
-
Animal Model: Immunodeficient NSG mice.
-
Tumor Engraftment: Mice are challenged with CD19+ NALM6-luciferase expressing human lymphoma cells.
-
CAR T-Cell Transfer: Once tumors are engrafted (day 4), mice receive an adoptive transfer of 3 x 10^6 human CD19-CAR T-cells.
-
This compound Treatment: Mice are treated with oral this compound.
-
Tumor Burden Assessment: Tumor growth is monitored by measuring luciferin expression[1].
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in blocking the JAK-STAT signaling pathway.
Experimental Workflow
Caption: Overview of preclinical experimental workflows for evaluating this compound.
Conclusion
This compound, a selective JAK1 inhibitor, has demonstrated significant potential in mitigating cytokine release syndrome. Preclinical studies have established its ability to reduce CRS-associated cytokines without impairing the anti-tumor efficacy of CAR T-cell therapy. These findings have been translated into the clinical setting, where a Phase II trial has shown that prophylactic this compound significantly reduces the incidence and severity of CRS in patients receiving CAR T-cell therapy. The data strongly support the continued development of this compound as a promising strategy to improve the safety and broaden the applicability of immunotherapies that carry the risk of CRS.
References
- 1. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1 Inhibitor May Prophylactically Prevent CAR T-Cell-Induced Cytokine Release Syndrome | Docwire News [docwirenews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting JAK-STAT Signaling to Control Cytokine Release Syndrome in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medicineinnovates.com [medicineinnovates.com]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. onclive.com [onclive.com]
- 18. ashpublications.org [ashpublications.org]
- 19. incytemi.com [incytemi.com]
Itacitinib: A Technical Overview of Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a crucial element in the inflammatory processes involved in various diseases. By selectively targeting JAK1, this compound aims to offer a more targeted therapeutic approach with a potentially improved safety profile compared to less selective JAK inhibitors. This technical guide provides a comprehensive overview of the available pharmacokinetic and oral bioavailability data for this compound, compiled from preclinical and clinical studies.
Signaling Pathway of JAK1 Inhibition
The JAK-STAT pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory responses. This compound, by inhibiting JAK1, blocks this cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.
Preclinical Pharmacokinetics
While detailed quantitative preclinical pharmacokinetic data for this compound is not publicly available, studies in rodents have demonstrated that oral administration of this compound results in dose-dependent plasma concentrations.[1][2] These exposures have been shown to correlate with pharmacodynamic effects, specifically the inhibition of STAT3 phosphorylation.[1][2]
Note: The following table is a template representing the type of data typically collected in preclinical pharmacokinetic studies. Specific values for this compound are not available in the public domain.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | F (%) |
| Mouse | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Human Pharmacokinetics and Oral Bioavailability
A population pharmacokinetic (PopPK) analysis of this compound in healthy volunteers and patients with acute graft-versus-host disease (aGVHD) characterized its absorption as dose-dependent and nonlinear, involving a dual first-order absorption process.[2] The model was described as a two-compartment model with first-order elimination.[2] A specific oral bioavailability percentage for this compound in humans has not been reported in the available literature.
A study investigating the effect of renal impairment on the pharmacokinetics of a single 300 mg oral dose of this compound provided the following key parameters in subjects with normal renal function:
| Parameter | Value (Geometric Mean) |
| Cmax (nmol/L) | 700[1] |
| AUC0-∞ (nmol·h/L) | 3050[1] |
| Tmax (h) | 3 (median)[1] |
| Renal Clearance (L/h) | 11.8 (average)[1] |
| Fraction of Dose Excreted Unchanged in Urine (%) | 7.2 (average)[1] |
These data indicate that renal clearance is a minor pathway for this compound elimination.[1] The study also found that severe renal impairment led to an approximate 2-fold increase in plasma exposure.[1]
In Vitro Permeability and Metabolism
Caco-2 Permeability
The Caco-2 cell permeability assay is a standard in vitro method to predict human intestinal absorption of drugs. While specific apparent permeability (Papp) values for this compound are not publicly available, this assay is crucial for assessing a compound's potential for oral absorption and identifying if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Caption: A generalized workflow for a Caco-2 permeability assay.
Metabolic Stability
In vitro studies indicate that the primary elimination route for this compound is through oxidative metabolism, mediated mainly by the cytochrome P450 3A (CYP3A) enzyme system.[1] Metabolic stability assays, typically using liver microsomes or hepatocytes, are employed to determine a compound's intrinsic clearance and metabolic half-life. Specific quantitative data from these assays for this compound are not publicly available.
Caption: A generalized workflow for an in vitro metabolic stability assay.
Experimental Protocols
Detailed, compound-specific experimental protocols for this compound are proprietary. However, this section outlines generalized methodologies for the key experiments based on standard industry practices.
In Vivo Pharmacokinetic Studies (Rodent Model)
-
Animal Model: Male Sprague-Dawley rats (or other relevant rodent strain), typically 8-10 weeks old.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various dose levels. For intravenous administration, the drug is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a cannulated vein.
-
Sample Collection: Blood samples (approx. 0.2-0.3 mL) are collected from a cannulated vein (e.g., jugular vein) or via retro-orbital bleeding at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to obtain plasma.
-
Bioanalysis: Plasma samples are processed, typically by protein precipitation, and the concentration of this compound is determined using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and oral bioavailability (F%).
Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Measurement: The culture medium is replaced with transport buffer. This compound (at a specified concentration, e.g., 10 µM) is added to the apical (A) side for apical-to-basolateral (A-B) permeability or to the basolateral (B) side for basolateral-to-apical (B-A) permeability. Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Bioanalysis: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.
Microsomal Stability Assay
-
Assay System: Pooled human (or other species) liver microsomes are used.
-
Incubation: this compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes in a buffer solution at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Sampling and Quenching: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Bioanalysis: The remaining concentration of this compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Conclusion
The available data indicate that this compound exhibits dose-dependent pharmacokinetics in preclinical species and nonlinear absorption in humans. Its primary route of elimination is through CYP3A-mediated metabolism, with renal clearance playing a minor role. While specific quantitative values for preclinical pharmacokinetics, human oral bioavailability, and in vitro permeability and metabolism are not fully available in the public domain, the collective evidence has supported its clinical development. Further detailed information may become available through regulatory agency reviews or future publications.
References
Methodological & Application
Application Note: Preparation of Itacitinib Stock Solutions for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itacitinib, also known as INCB039110, is a potent and selective, orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1).[1][2] It demonstrates high selectivity for JAK1 over other members of the JAK family, including JAK2, JAK3, and TYK2.[2][3] The JAK/STAT signaling pathway is a critical regulator of cellular responses to cytokines and growth factors, playing a key role in inflammation, immunity, and hematopoiesis.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[4][6] this compound's targeted inhibition of JAK1 makes it a valuable tool for investigating the specific roles of this kinase in disease models and for potential therapeutic development.[6][7]
Accurate and reproducible in vitro studies rely on the correct preparation, handling, and storage of inhibitor stock solutions. This document provides a detailed protocol for preparing this compound stock solutions for use in cell-based assays.
Mechanism of Action: The JAK/STAT Pathway
The JAK/STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific cell surface receptor.[8] This binding event brings the receptor-associated JAKs into close proximity, leading to their activation via trans-phosphorylation.[8][9] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes.[9][10]
This compound exerts its effect by selectively inhibiting JAK1, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[11] This blockade of the signaling cascade downstream of JAK1-dependent cytokines, such as IL-6, is crucial for its mechanism of action.[11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. The JAK-STAT pathway: from structural biology to cytokine engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. Safety and efficacy of this compound, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. This compound (INCB-039110) | JAK | CAS 1334298-90-6 | Buy this compound (INCB-039110) from Supplier InvivoChem [invivochem.com]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Studying JAK/STAT Signaling in Primary Lymphocytes Using Itacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade in the immune system, regulating lymphocyte development, activation, and differentiation.[1][2][3] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[2] Itacitinib (INCB039110) is a potent and selective inhibitor of JAK1, a key tyrosine kinase in this pathway.[4][5][6][7] Its selectivity for JAK1 over other JAK family members, such as JAK2, JAK3, and TYK2, makes it a valuable tool for dissecting the specific role of JAK1-mediated signaling in immune cells.[6][7] These application notes provide detailed protocols for utilizing this compound to investigate JAK/STAT signaling in primary human lymphocytes, offering insights into its mechanism of action and its effects on immune cell function.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the ATP-binding site of the JAK1 kinase domain, preventing the phosphorylation and subsequent activation of downstream STAT proteins.[8] This blockade of JAK1 activity effectively abrogates the signaling of various cytokines that rely on this pathway, including those that signal through heterodimeric receptors involving JAK1, such as interleukin-6 (IL-6) and interferon-gamma (IFNγ).[4][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK1 | Reference |
| JAK1 | 2 | - | [7] |
| JAK2 | >40 | >20-fold | [6][7] |
| JAK3 | >200 | >100-fold | [6][7] |
| TYK2 | >200 | >100-fold | [6][7] |
Table 2: Cellular Inhibitory Activity of this compound in Primary Human Lymphocytes and Whole Blood
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) | Reference |
| pSTAT3 Inhibition | Human Whole Blood | IL-6 | pSTAT3 levels | 292 | [4] |
| T-cell Proliferation | Primary Human T-cells | anti-CD3/anti-CD28 | Proliferation | ~50-100 (no significant effect), >500 (inhibition) | [8] |
| Cytokine Inhibition | CD19-CAR T-cells | - | IL-6, IL-12, IFN-γ | Dose-dependent reduction | [8] |
Signaling Pathways and Experimental Workflow
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling cascade initiated by cytokine binding and inhibited by this compound.
Experimental Workflow for Studying this compound in Primary Lymphocytes
Caption: A stepwise workflow for investigating the effects of this compound on primary lymphocytes.
Logical Relationship of the Study
Caption: The logical framework guiding the study of this compound in primary lymphocytes.
Experimental Protocols
Protocol 1: Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from standard procedures for PBMC isolation.[9][10][11][12]
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer, leaving the buffy coat (containing PBMCs) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: this compound Treatment and Cytokine Stimulation of Primary Lymphocytes
Materials:
-
Isolated PBMCs or purified primary lymphocytes
-
Complete RPMI 1640 medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Recombinant human cytokines (e.g., IL-6, IFNγ)
-
96-well or 24-well tissue culture plates
Procedure:
-
Seed the isolated lymphocytes in a tissue culture plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Following the pre-incubation, stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL of IL-6) for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
After stimulation, proceed immediately to cell lysis for Western blotting or fixation for flow cytometry.
Protocol 3: Analysis of STAT Phosphorylation by Western Blotting
Materials:
-
Treated and stimulated lymphocytes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3 (Tyr705), anti-total STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.
Protocol 4: Analysis of STAT Phosphorylation by Flow Cytometry
Materials:
-
Treated and stimulated lymphocytes
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated anti-phospho-STAT3 antibody
-
Flow cytometer
Procedure:
-
Fix the cells immediately after stimulation by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold permeabilization buffer.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT3 antibody.
-
Wash the cells and resuspend them in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT3 signal.
This compound is a powerful and selective tool for the investigation of JAK1-mediated signaling in primary lymphocytes. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the intricate role of the JAK/STAT pathway in immune regulation and disease. The use of this compound in such studies will undoubtedly contribute to the development of novel therapeutic strategies for a range of inflammatory and autoimmune conditions.
References
- 1. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - ZA [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and culture of human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.edu [utsouthwestern.edu]
- 12. researchgate.net [researchgate.net]
Application of Itacitinib in CAR T-Cell Therapy Preclinical Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a groundbreaking immunotherapy for various hematological malignancies. However, its efficacy is often accompanied by significant toxicities, most notably Cytokine Release Syndrome (CRS). CRS is a systemic inflammatory response triggered by the massive and rapid release of cytokines by activated CAR T-cells and other immune cells. Severe CRS can be life-threatening. Itacitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1), has emerged as a promising agent for the management of CRS in preclinical models. This document provides detailed application notes and protocols based on preclinical studies investigating the use of this compound in the context of CAR T-cell therapy.
Mechanism of Action of this compound in Mitigating CRS
Many of the cytokines implicated in CRS, including interferon-gamma (IFN-γ) and interleukin-6 (IL-6), signal through the JAK-STAT pathway.[1][2][3] this compound selectively inhibits JAK1, thereby blocking the downstream signaling of these pro-inflammatory cytokines.[1] This targeted inhibition reduces the hyper-inflammatory state characteristic of CRS without compromising the fundamental anti-tumor functions of CAR T-cells.[1][2] Preclinical studies have demonstrated that this compound can significantly and dose-dependently reduce the levels of multiple cytokines involved in CRS.[1][2][3][4]
Caption: this compound inhibits JAK1, blocking cytokine signaling.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the key quantitative data from preclinical studies on this compound in CAR T-cell therapy models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Target Cells | This compound Concentration | Effect | Reference |
| Cytokine Reduction (IL-6, IFN-γ) | CD19-CAR T-cells | CD19+ Lymphoma Cells | 50-100 nM | Significant, dose-dependent reduction | [1] |
| CAR T-cell Cytotoxicity | CD19-CAR T-cells | CD19+ Target Cells | 100 nM | No significant effect on cytolytic activity | [1] |
| CAR T-cell Proliferation | GD2, EGFR, and CD19 CAR T-cells | - | Clinically relevant doses | No significant inhibition | [1][2][4] |
| Cytokine Reduction (IL-6) | Macrophages | - | Not specified | Inhibition of IL-6 production | [1] |
Table 2: In Vivo Efficacy of this compound in a Lymphoma Model
| Parameter | Animal Model | Tumor Model | This compound Dosage | Effect | Reference |
| Anti-tumor Activity | Immunodeficient NSG mice | CD19+ Nalm6-luciferase human lymphoma | 120 mg/kg, twice daily (oral) | No significant effect on CAR T-cell anti-tumor activity | [1] |
| Cytokine Reduction | BALB/c mice | Concanavalin-A induced inflammation | 60 or 120 mg/kg (oral) | Reduction of pro-inflammatory cytokines | [1] |
| Tumor Growth Control | Immunodeficient NSG mice | CD19+ Nalm6-luciferase human lymphoma | Daily oral dosing (120 mg/kg) | CAR T-cells effectively controlled tumor growth, unabated by this compound | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of this compound with CAR T-cell therapy.
Protocol 1: In Vitro Assessment of this compound on CAR T-cell Cytokine Production
Objective: To determine the effect of this compound on the production of CRS-associated cytokines by CAR T-cells upon antigen stimulation.
Materials:
-
CD19-CAR T-cells
-
CD19+ lymphoma cells (e.g., Nalm6)
-
This compound
-
Tocilizumab (as a comparator)
-
Complete cell culture medium
-
Multi-well plates
-
Cytokine measurement assay kit (e.g., MSD)
Caption: In vitro cytokine production assay workflow.
Procedure:
-
Expand CD19-CAR T-cells in complete medium in the presence of varying concentrations of this compound (e.g., 50-100 nM) or tocilizumab for 3 days. Include a vehicle control.
-
After the treatment period, harvest and count the CAR T-cells.
-
Co-culture the treated CAR T-cells with CD19+ lymphoma target cells at an effector-to-target (E:T) ratio of 2.5:1 in a multi-well plate.
-
Incubate the co-culture for 6 hours.
-
Following incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of key CRS cytokines (e.g., IL-6, IFN-γ) in the supernatant using a validated multiplex immunoassay, such as Mesoscale Discovery (MSD).
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
Protocol 2: In Vitro CAR T-cell Cytotoxicity Assay
Objective: To evaluate the impact of this compound on the cytotoxic function of CAR T-cells.
Materials:
-
CD19-CAR T-cells
-
CD19+ target cells
-
This compound
-
Complete cell culture medium
-
Cytotoxicity assay kit (e.g., based on LDH release or chromium-51 release)
Procedure:
-
Treat CD19-CAR T-cells with this compound (e.g., 100 nM) or vehicle control for 3 days.
-
On the day of the assay, harvest and count the CAR T-cells and the CD19+ target cells.
-
Co-culture the treated CAR T-cells with the target cells at various E:T ratios in a multi-well plate.
-
Include control wells with target cells only (spontaneous release) and target cells with a lysis agent (maximum release).
-
Incubate the plate for a specified period (e.g., 4-18 hours).
-
Measure cell lysis using a standard cytotoxicity assay method.
-
Calculate the percentage of specific lysis for each condition and compare the cytotoxic activity of this compound-treated CAR T-cells to the control group.
Protocol 3: In Vivo Murine Model of CAR T-cell Therapy and this compound Administration
Objective: To assess the effect of this compound on the anti-tumor efficacy of CAR T-cells in a preclinical in vivo model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
CD19+ human lymphoma cells expressing luciferase (e.g., Nalm6-luciferase)
-
CD19-CAR T-cells
-
This compound formulated for oral administration
-
Vehicle control
-
Bioluminescence imaging system
Caption: In vivo lymphoma model experimental workflow.
Procedure:
-
Inoculate immunodeficient NSG mice with 2.5 x 10^6 CD19+ Nalm6-luciferase human lymphoma cells via intravenous injection.
-
Beginning one day after tumor inoculation, start the prophylactic treatment regimen. Orally administer this compound (e.g., 120 mg/kg, twice daily) or a vehicle control to the mice for a total of 10 days.[1]
-
On day 4 post-tumor injection, adoptively transfer 3 x 10^6 CD19-CAR T-cells into the mice via intravenous injection.[1]
-
Monitor tumor engraftment and progression weekly using a bioluminescence imaging system (e.g., Xenogen IVIS). Anesthetize the mice and administer a luciferin substrate before imaging.
-
Quantify the bioluminescence signal to assess tumor burden in each treatment group over time.
-
Compare the tumor growth curves between the this compound-treated and vehicle-treated groups to determine if this compound impacts the anti-tumor efficacy of the CAR T-cells.
Conclusion
Preclinical data strongly support the use of this compound as a prophylactic agent to mitigate CAR T-cell-induced CRS without impairing the therapeutic efficacy of the CAR T-cells.[1][2][3][4] The provided protocols offer a framework for researchers to further investigate the potential of this compound and other JAK inhibitors in the context of CAR T-cell and other immunotherapies. These findings have paved the way for clinical investigation, with a Phase II trial of this compound for the prevention of CRS having been initiated.[1][3][5][6]
References
- 1. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1 Inhibitor May Prophylactically Prevent CAR T-Cell-Induced Cytokine Release Syndrome | Docwire News [docwirenews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Itacitinib in Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of itacitinib for studying Inflammatory Bowel Disease (IBD). This document includes detailed protocols for utilizing this compound in various mouse models of IBD, along with its mechanism of action and expected outcomes.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in mediating the inflammatory response in IBD.[1][2] this compound (formerly INCB039110) is a potent and selective inhibitor of JAK1.[3][4] By selectively targeting JAK1, this compound modulates the signaling of various pro-inflammatory cytokines implicated in the pathogenesis of IBD, making it a valuable tool for preclinical IBD research.[3][4] Preclinical studies have demonstrated that this compound can ameliorate the signs and symptoms of colitis in various rodent models.[3][4]
Mechanism of Action: JAK1 Inhibition in IBD
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors that are central to the inflammatory processes in IBD.[2] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes, including those encoding pro-inflammatory mediators.
This compound selectively inhibits JAK1, thereby blocking the downstream signaling of several key cytokines involved in IBD pathogenesis, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[3][4] This inhibition leads to a reduction in the activation of STAT3, a key transcription factor in the inflammatory cascade.[3] The targeted inhibition of JAK1 by this compound offers a promising therapeutic strategy to mitigate intestinal inflammation.
Caption: this compound inhibits the JAK1-STAT3 signaling pathway.
Data Presentation: Efficacy of this compound in Preclinical IBD Models
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in various mouse models of IBD.
Table 1: Effect of Oral this compound on Disease Activity in the IL-10 Knockout Mouse Model of Spontaneous Colitis
| Treatment Group | Dose (mg/kg, oral, b.i.d.) | Mean Clinical Score (Diarrhea + Rectal Prolapse) | Colon Weight to Length Ratio (mg/cm) | Histological Score |
| Vehicle | - | 3.5 | 100 | 8.5 |
| This compound | 30 | 1.0 | 60 | 3.0* |
*p < 0.05 vs. Vehicle
Table 2: Efficacy of Oral this compound in the Oxazolone-Induced Colitis Model
| Treatment Group | Dose (mg/kg, oral, daily) | Macroscopic Score | Normalized Colon Weight (%) |
| Vehicle | - | 8.0 | 100 |
| This compound | 30 | 4.0 | 70 |
*p < 0.05 vs. Vehicle
Table 3: Efficacy of Local (Intracolonic) Administration of this compound in the TNBS-Induced Colitis Model
| Treatment Group | Dose (mg/kg, intracolonic, daily) | Macroscopic Score |
| Vehicle | - | 7.5 |
| This compound | 1 | 3.5* |
*p < 0.05 vs. Vehicle
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Induction of TNBS (2,4,6-Trinitrobenzenesulfonic Acid)-Induced Colitis in Mice
This model mimics some aspects of Crohn's disease.
Materials:
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
-
Ethanol (100%)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
3.5 F catheter
Procedure:
-
Fast mice for 12-16 hours with free access to water.
-
Anesthetize mice using isoflurane.
-
Prepare the TNBS solution by mixing the 5% TNBS stock solution with 100% ethanol to a final concentration of 50% ethanol. A typical dose is 100-150 µl of a 2.5 mg TNBS solution.
-
Gently insert the catheter intrarectally to a depth of 3-4 cm.
-
Slowly administer the TNBS/ethanol solution.
-
To ensure distribution of the solution within the colon, hold the mouse in a head-down position for at least 60 seconds.
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
Monitor mice daily for weight loss, stool consistency, and rectal bleeding to determine the Disease Activity Index (DAI).
Protocol 2: Induction of DSS (Dextran Sulfate Sodium)-Induced Colitis in Mice
This model is often used to study ulcerative colitis.
Materials:
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
Drinking water
Procedure:
-
Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted to modulate the severity of colitis.
-
Provide the DSS solution as the sole source of drinking water to the mice for 5-7 consecutive days.
-
After the induction period, replace the DSS solution with regular drinking water.
-
Monitor mice daily for weight loss, stool consistency, and rectal bleeding to calculate the DAI.
-
For chronic colitis models, mice can be subjected to multiple cycles of DSS administration interspersed with periods of regular drinking water.[5]
Protocol 3: Administration of this compound
Oral Administration (Gavage):
-
Prepare a formulation of this compound in a suitable vehicle. A commonly used vehicle is 0.5% methylcellulose in water.
-
Administer this compound orally via gavage at the desired dose (e.g., 30-120 mg/kg) once or twice daily.[6] The volume should not exceed 10 ml/kg.
Intracolonic Administration:
-
Anesthetize the mouse as described in Protocol 1.
-
Prepare a solution of this compound in a small volume of PBS (e.g., 100 µl).
-
Gently insert a catheter intrarectally and administer the this compound solution.[3][4]
-
Hold the mouse in a head-down position for at least 60 seconds.
Caption: General experimental workflow for studying this compound in IBD models.
Assessment of Disease Activity
Disease Activity Index (DAI) Scoring: The DAI is a composite score of weight loss, stool consistency, and rectal bleeding. A common scoring system is detailed below:
Table 4: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | None |
| 1 | 1-5 | - | Hemoccult positive |
| 2 | 5-10 | Loose stools | Visible blood in stool |
| 3 | 10-15 | - | - |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
The total DAI score is the sum of the scores for each parameter.
Histological Scoring: At the end of the experiment, colonic tissue is collected, fixed in formalin, paraffin-embedded, sectioned, and stained with hematoxylin and eosin (H&E). Histological scoring is performed by a blinded observer to assess the degree of inflammation and tissue damage.
Table 5: Histological Scoring Criteria for Colitis
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Ulceration | 0 | None |
| 1 | 1-2 focal ulcers | |
| 2 | 3 or more focal ulcers | |
| 3 | Confluent ulceration |
The total histological score is the sum of the scores for each parameter.
Conclusion
This compound is a valuable research tool for investigating the role of the JAK1 pathway in the pathogenesis of IBD. The protocols outlined in these application notes provide a framework for the successful administration of this compound in preclinical IBD models and the subsequent assessment of its therapeutic efficacy. Researchers should optimize these protocols based on their specific experimental goals and animal models.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Frontiers | Lily polysaccharides alleviate colitis through the microbiota–N8-acetylspermidine–cGAS–STING signaling axis [frontiersin.org]
- 3. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The development of colitis in Il10−/− mice is dependent on IL-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Itacitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of itacitinib (formerly INCB039110), a selective Janus kinase 1 (JAK1) inhibitor. The information is intended to guide the design and execution of preclinical experiments to evaluate the therapeutic potential of this compound in various inflammatory and autoimmune disease models.
Introduction to this compound
This compound is an orally bioavailable small molecule that potently and selectively inhibits JAK1.[1] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in cytokine signaling.[2] By inhibiting JAK1, this compound modulates the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is central to the pathogenesis of numerous immune-mediated inflammatory diseases.[2][3] Preclinical studies have demonstrated the efficacy of this compound in a range of animal models, including graft-versus-host disease (GvHD), inflammatory bowel disease (IBD), and arthritis.[4][5]
Mechanism of Action: The JAK/STAT Signaling Pathway
Cytokines, upon binding to their receptors, trigger the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, proliferation, and immune responses.[2] this compound's selective inhibition of JAK1 interrupts this signaling cascade for a specific set of cytokines, thereby ameliorating the inflammatory response.
Below is a diagram illustrating the JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: JAK/STAT signaling pathway and this compound's mechanism of action.
Experimental Design for In Vivo Efficacy Studies
A well-designed in vivo study is critical for evaluating the efficacy of this compound. The following workflow outlines the key steps for a typical preclinical efficacy study.
Caption: General workflow for an in vivo efficacy study of this compound.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize quantitative data from representative preclinical studies of this compound.
Table 1: Efficacy of this compound in a Murine Model of Acute Graft-versus-Host Disease (aGvHD)
| Parameter | Vehicle Control | This compound (60 mg/kg, BID) | This compound (120 mg/kg, BID) | Reference |
| Survival | Significantly lower | Improved survival | Significantly improved survival | [6][7] |
| GvHD Clinical Score | Progressive increase | Significantly reduced | Significantly reduced | [7] |
| Body Weight Loss | Significant loss | Ameliorated | Ameliorated | [7] |
| Donor T-cell Engraftment | N/A | No detrimental effect | No detrimental effect | [6][7] |
| pSTAT3 in Colon Tissue | High | Inhibited | Inhibited | [7] |
Table 2: Effect of this compound on Inflammatory Cytokines in an aGvHD Model
| Cytokine | Vehicle Control (Day 17/28) | This compound (120 mg/kg, BID) | Reference |
| IFN-γ | Maximally upregulated | Significantly reduced | [7] |
| TNF-α | Maximally upregulated | Significantly reduced | [7] |
| IL-6 | Maximally upregulated | Significantly reduced | [7] |
| IL-1β (colon) | Maximally upregulated | Significantly reduced | [7] |
| IL-13 (blood) | Maximally upregulated | Significantly reduced | [7] |
Experimental Protocols
Protocol 1: Murine Model of Acute Graft-versus-Host Disease (aGvHD)
This protocol describes the induction of aGvHD in a major histocompatibility complex (MHC)-mismatched mouse model to evaluate the therapeutic efficacy of this compound.[7]
1. Animals and Reagents
-
Recipient Mice: BALB/c (H-2Kd) mice.
-
Donor Mice: C57BL/6 (H-2Kb) mice.
-
This compound: To be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Vehicle Control: e.g., 0.5% methylcellulose.
-
Cell Culture Media: RPMI-1640, fetal bovine serum, antibiotics.
-
Antibodies for Flow Cytometry: Anti-CD45, anti-H-2Kb, anti-H-2Kd.
2. aGvHD Induction
-
Prepare splenocytes and T-cell depleted bone marrow cells from donor C57BL/6 mice.
-
On day 0, irradiate recipient BALB/c mice to ablate their hematopoietic system.
-
Within 24 hours of irradiation, intravenously inject a combination of splenocytes and T-cell depleted bone marrow cells from the donor mice into the recipient mice.
3. Treatment Administration
-
Prophylactic Regimen: Begin oral administration of this compound (e.g., 60 mg/kg or 120 mg/kg, twice daily) or vehicle control starting from day -3 relative to cell transfer.[7]
-
Therapeutic Regimen: Begin oral administration of this compound or vehicle control from day 14 post-cell transfer, once GvHD symptoms are established.[7]
4. Monitoring and Endpoints
-
GvHD Clinical Score: Monitor mice daily or every other day for clinical signs of GvHD, including weight loss, posture, activity, fur texture, and skin integrity. Assign a score based on a standardized scoring system.
-
Body Weight: Record the body weight of each animal daily.
-
Survival: Monitor survival daily.
-
Engraftment Analysis: At selected time points, collect peripheral blood and analyze for the proportion of donor (H-2Kb) and host (H-2Kd) leukocytes using flow cytometry.[7]
-
Cytokine Analysis: At the study endpoint, collect peripheral blood and colon tissue to quantify inflammatory cytokine levels (e.g., IFN-γ, TNF-α, IL-6) by multiplex analysis.[7]
-
Histopathology and Immunohistochemistry: At the study endpoint, collect colon samples for histological examination (H&E staining) and immunohistochemical analysis of markers such as CD4, CD8, and phospho-STAT3.[7]
5. Statistical Analysis
-
Survival data should be analyzed using Kaplan-Meier curves and the log-rank test.
-
GvHD scores, body weight changes, and cytokine levels should be analyzed using appropriate statistical tests such as the Student's t-test or ANOVA.
Protocol 2: Murine Model of Acute Respiratory Distress Syndrome (ARDS)
This protocol outlines the induction of ARDS using lipopolysaccharide (LPS) to assess the anti-inflammatory effects of this compound. While this specific model with this compound is not detailed in the provided search results, a general protocol for an LPS-induced ARDS model is presented as a relevant application.[8]
1. Animals and Reagents
-
Mice: C57BL/6 mice.
-
This compound: To be formulated for the desired route of administration (e.g., oral or intranasal).
-
Vehicle Control.
-
Lipopolysaccharide (LPS): From E. coli.
-
Positive Control (optional): Dexamethasone.
-
Phosphate-Buffered Saline (PBS).
2. ARDS Induction
-
Anesthetize the mice lightly.
-
Administer LPS (e.g., 5 mg/kg) intranasally to induce lung inflammation.[8]
3. Treatment Administration
-
At a specified time point post-LPS exposure (e.g., 1 hour), administer this compound or vehicle control. The route of administration (e.g., oral gavage, intraperitoneal injection, or intranasal) and dose should be optimized in pilot studies.
-
Administer the positive control (e.g., dexamethasone, 0.2 mg/kg, intraperitoneally) to a separate group of mice.[8]
4. Monitoring and Endpoints (24-48 hours post-LPS)
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., neutrophils, macrophages).
-
-
Lung Histopathology:
-
Harvest the lungs, fix in formalin, and embed in paraffin.
-
Prepare sections and stain with H&E to assess lung injury, including edema, inflammation, and alveolar damage.
-
-
Cytokine and Chemokine Levels:
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid or lung homogenates using ELISA or multiplex assays.
-
-
Lung Wet-to-Dry Weight Ratio:
-
Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.
-
5. Statistical Analysis
-
Compare the different treatment groups using one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases, primarily through its selective inhibition of JAK1. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust in vivo studies to further explore the therapeutic potential of this compound and other JAK inhibitors. Careful selection of animal models, relevant endpoints, and appropriate statistical analysis are essential for obtaining meaningful and translatable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review [mdpi.com]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Itacitinib Concentration for Maximal JAK1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing itacitinib for effective and selective JAK1 inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as INCB039110) is an orally bioavailable, potent, and selective inhibitor of Janus-associated kinase 1 (JAK1).[1][2] Its mechanism of action involves blocking the ATP binding site of the JAK1 enzyme, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins. This interruption of the JAK/STAT signaling pathway is crucial in modulating the inflammatory response driven by various cytokines.
Q2: What is the in vitro potency and selectivity of this compound?
This compound demonstrates high potency for JAK1 with an IC50 value of approximately 2 nM for human JAK1.[2][3][4] It exhibits significant selectivity over other JAK family members, being over 20-fold more selective for JAK1 than for JAK2 and over 100 to 200-fold more selective for JAK1 than for JAK3 and TYK2.[1][2][3]
Q3: What is a recommended starting concentration for in vitro experiments?
A common concentration used in in vitro studies, such as with monocyte-derived macrophages, is 1 µM.[1] However, for initial dose-response experiments, a broader range of concentrations is recommended. For instance, in T-cell proliferation assays, concentrations ranging from 50 nM to 1000 nM have been utilized.[5] The optimal concentration will be cell-type and assay-dependent.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO, and stock solutions can be prepared at concentrations up to 100 mg/mL.[1] It is advisable to use fresh DMSO as moisture absorption can reduce solubility. For long-term storage, refer to the manufacturer's instructions, though generally, DMSO stock solutions are stored at -20°C or -80°C.
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. JAK1 | Reference |
| JAK1 | 2 | - | [2][4] |
| JAK2 | 63 | >20-fold | [1] |
| JAK3 | >2000 | >200-fold | [1] |
| TYK2 | 795 | >100-fold | [1][2] |
Table 2: Exemplary this compound Concentrations in Preclinical Research
| Model System | Concentration/Dose | Application | Reference |
| Monocyte-Derived Macrophages | 1 µM | In vitro treatment | [1] |
| T-cell Proliferation Assay | 50 - 1000 nM | In vitro dose-response | [5] |
| Mouse Model of aGvHD | 60 or 120 mg/kg (oral, twice daily) | In vivo therapeutic/prophylactic treatment | [6] |
| Human Pancreatic Xenograft | 30 mg/kg (s.c.) | In vivo tumor growth inhibition | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for JAK1 Inhibition in Cultured Cells
Objective: To identify the concentration of this compound that provides maximal inhibition of JAK1 signaling (measured by pSTAT phosphorylation) with minimal off-target effects.
Materials:
-
Target cells (e.g., PBMCs, specific cell line)
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting or flow cytometry (e.g., anti-pSTAT3, anti-STAT3, anti-pJAK1, anti-JAK1)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere or stabilize overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. Incubate for 1-2 hours.
-
Cytokine Stimulation: Add the appropriate cytokine to the wells to stimulate the JAK1 pathway. The choice of cytokine and its concentration will depend on the cell type and the specific pathway being investigated (e.g., IL-6 for pSTAT3). Incubate for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract total protein.
-
Analysis:
-
Western Blotting: Quantify the levels of phosphorylated STAT (e.g., pSTAT3) relative to total STAT. This will show the dose-dependent inhibition of JAK1 signaling.
-
Flow Cytometry: For suspension cells, intracellular staining for pSTAT can be performed to analyze the inhibition at a single-cell level.
-
-
Data Interpretation: Plot the percentage of pSTAT inhibition against the this compound concentration to determine the IC50 value in your specific cellular system. The optimal concentration will be the one that gives maximal inhibition of pSTAT phosphorylation with the lowest concentration of this compound to ensure selectivity.
Visual Guides
Caption: this compound inhibits the JAK1-mediated signaling pathway.
Caption: Workflow for determining optimal this compound concentration.
Caption: Troubleshooting guide for this compound experiments.
Troubleshooting
Problem: I am not observing significant inhibition of STAT phosphorylation even at high concentrations of this compound.
-
Possible Cause 1: this compound Concentration: The required concentration for effective inhibition can vary between cell types.
-
Solution: Perform a dose-response curve starting from a low nanomolar range up to the micromolar range (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell system.
-
-
Possible Cause 2: this compound Stock Inactivity: Improper storage or repeated freeze-thaw cycles may have degraded the compound.
-
Solution: Prepare a fresh stock solution of this compound from a new powder aliquot.
-
-
Possible Cause 3: Suboptimal Cytokine Stimulation: The concentration or activity of the cytokine used to stimulate the pathway may be insufficient, leading to a low baseline of pSTAT.
-
Solution: Titrate the cytokine concentration to ensure a robust and reproducible level of STAT phosphorylation in your positive control.
-
-
Possible Cause 4: Cell Health: Unhealthy or high-passage number cells may not respond appropriately to stimuli.
-
Solution: Ensure you are using healthy, low-passage cells. Perform a viability test to confirm cell health.
-
Problem: I am observing significant cell toxicity at concentrations where I see JAK1 inhibition.
-
Possible Cause 1: Off-Target Effects: At very high concentrations, the selectivity of this compound may decrease, leading to off-target effects and cytotoxicity.
-
Solution: Aim to use the lowest effective concentration that provides maximal JAK1 inhibition. Refer to your dose-response curve to identify the plateau of inhibition and use a concentration within this range.
-
-
Possible Cause 2: Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines.
-
Solution: Ensure the final concentration of DMSO in your culture medium is consistent across all conditions (including the vehicle control) and is below the toxic threshold for your cells (typically <0.5%).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JAK compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 5. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
troubleshooting itacitinib solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with itacitinib in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
A1: this compound is sparingly soluble in aqueous buffers alone. For optimal dissolution, it is recommended to first prepare a stock solution in an organic solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). After dissolving in one of these organic solvents, you can then dilute it into your aqueous buffer of choice.
Q2: What is the expected solubility of this compound in a common buffer like PBS?
A2: When prepared correctly by first dissolving in an organic solvent, the approximate solubility of this compound in a 1:40 solution of ethanol:Phosphate-Buffered Saline (PBS) at pH 7.2 or DMF:PBS at pH 7.2 is 0.02 mg/mL.[1] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q3: My this compound precipitates out of solution after I dilute my DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue and can be caused by several factors:
-
Final Concentration Too High: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try preparing a more dilute solution.
-
Insufficient Organic Solvent: The percentage of the organic solvent in the final aqueous solution may be too low to maintain solubility. While you want to minimize organic solvent concentration to avoid affecting your experiment, a certain amount is necessary.
-
Temperature: Ensure your buffer is at room temperature or slightly warmed during dissolution, as temperature can influence solubility. Some protocols suggest the use of heat and/or sonication to aid dissolution if precipitation occurs.
Q4: Can I prepare a concentrated aqueous stock solution of this compound and store it?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability and solubility issues.[1] For long-term storage, it is best to prepare aliquots of your stock solution in an organic solvent (like DMSO) and store them at -20°C or -80°C.
Q5: How does the physicochemical profile of this compound influence its solubility?
A5: this compound's chemical structure contributes to its solubility characteristics. With a LogP of approximately 3.479, it is a relatively lipophilic molecule, which explains its preference for organic solvents over aqueous media. The presence of several nitrogen atoms in its structure suggests it is likely a weakly basic compound, meaning its solubility is expected to be influenced by pH.
Troubleshooting Guide
Issue: this compound Powder Does Not Dissolve in Aqueous Buffer
-
Root Cause: Direct dissolution of this compound in aqueous buffers is challenging due to its low aqueous solubility.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO, ethanol, or DMF.
-
Serially dilute the stock solution into your desired aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue: Precipitate Forms Immediately Upon Dilution of Organic Stock into Aqueous Buffer
-
Root Cause: The final concentration of this compound exceeds its solubility in the aqueous buffer/co-solvent mixture.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Try a lower final concentration of this compound.
-
Increase Co-solvent Percentage: If your experiment allows, slightly increase the percentage of the organic co-solvent in the final solution.
-
Use a Formulation with Surfactants: For in vivo studies, formulations often include surfactants like Tween-80 and co-solvents like PEG300 to improve solubility and stability. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
pH Adjustment: If possible, test the solubility in buffers with slightly different pH values to see if it improves. For weakly basic compounds, a lower pH may increase solubility.
-
Issue: Solution is Initially Clear but a Precipitate Forms Over Time
-
Root Cause: The solution is supersaturated, and the compound is slowly crashing out of solution. This can also be due to degradation.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound for your experiments and do not store them.
-
Check for Degradation: If you suspect degradation, you may need to analyze the sample by HPLC.
-
Reduce Final Concentration: A lower final concentration might be more stable over the duration of your experiment.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 553.51 g/mol | [2] |
| LogP | 3.479 | [2] |
| Aqueous Solubility | Sparingly soluble | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Source |
| DMSO | ~100 mg/mL | [3] |
| Ethanol | ~5 mg/mL | [1] |
| DMF | ~3 mg/mL | [1] |
| 1:40 Ethanol:PBS (pH 7.2) | ~0.02 mg/mL | [1] |
| 1:40 DMF:PBS (pH 7.2) | ~0.02 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Objective: To prepare a working solution of this compound in an aqueous buffer for cell-based assays.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS or cell culture medium) to reach the final desired concentration.
-
Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.5%).
-
Use the working solution immediately after preparation.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
identifying potential off-target effects of itacitinib in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential off-target effects of itacitinib in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of Janus-associated kinase 1 (JAK1).[1][2][3][4] It is an orally bioavailable small molecule that functions as an ATP-competitive inhibitor.[3][5]
Q2: How selective is this compound for JAK1 compared to other JAK family kinases?
A2: this compound exhibits significant selectivity for JAK1 over other members of the JAK family. In biochemical assays, this compound is over 20-fold more selective for JAK1 than for JAK2 and over 200-fold more selective for JAK1 than for JAK3.[3][4]
Q3: Has this compound been profiled against a broader kinase panel to identify off-targets?
A3: Yes, this compound has been profiled against a diverse panel of kinases. In one study, at a concentration of 100 nM, this compound did not show significant inhibition (<30% inhibition) of the activity of 61 different kinases. The only notable exception was a partial inhibition (40%) of JAK3 at this concentration.
Q4: Why is it important to screen for off-target effects of kinase inhibitors like this compound?
A4: Screening for off-target effects is crucial because most small-molecule kinase inhibitors target the highly conserved ATP-binding site. This conservation across the kinome can lead to a lack of specificity, where the inhibitor binds to and inhibits unintended kinase targets. These off-target interactions can lead to unexpected cellular effects, toxicity, or misinterpretation of experimental results.
Q5: What are some common methods for profiling the off-target effects of kinase inhibitors?
A5: Several methods are used for kinase inhibitor profiling. These include:
-
Biochemical Assays: These assays, such as the ADP-Glo™ Kinase Assay, directly measure the enzymatic activity of a purified kinase in the presence of the inhibitor.[3]
-
Chemoproteomics: Techniques like the "kinobeads" approach use immobilized, non-selective kinase inhibitors to capture a large portion of the kinome from a cell lysate. The binding of the inhibitor of interest is then assessed through competitive binding.
-
Cell-Based Assays: These assays measure the downstream consequences of kinase inhibition within a cellular context, for example, by monitoring the phosphorylation of a known substrate.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against the JAK family of kinases.
Table 1: this compound IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity over JAK1 | Reference |
| JAK1 | 2 - 3.2 | - | [3][4] |
| JAK2 | 63 - 71.6 | ~22-fold | [3] |
| JAK3 | >2000 | >600-fold | [3] |
| TYK2 | 795 - 818 | ~256-fold | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocols
Protocol: Profiling this compound using a Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
1. Reagents and Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel of interest (purified, recombinant enzymes)
-
Substrate for each kinase
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
2. Experimental Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the appropriate buffer to create a range of concentrations for testing (e.g., 10-point dilution series). Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase reaction buffer containing the kinase to each well of a 384-well plate.
-
Add 0.5 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a solution containing the kinase-specific substrate and ATP to each well to start the reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Troubleshooting Guide
Q: My IC50 values for JAK1 are higher than expected.
A:
-
Check ATP Concentration: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay. Ensure your ATP concentration is at or below the Km for the kinase.
-
Enzyme Activity: Verify the activity of your kinase preparation. Inactive or partially active enzyme can lead to inaccurate IC50 values.
-
This compound Degradation: Ensure the this compound stock solution has been stored properly and has not degraded.
Q: I am seeing inhibition of a kinase that is not expected to be a target.
A:
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., luciferase-based readouts). Run a control without the kinase to check for direct inhibition of the detection reagents.
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. Consider including a non-ionic detergent like Triton X-100 in your assay buffer to mitigate this.
-
Contaminating Kinases: Your purified enzyme preparation may be contaminated with other kinases. Verify the purity of your enzyme.
Q: The luminescence signal is very low across the entire plate.
A:
-
Inactive Kinase: The kinase may be inactive. Check its activity with a known potent inhibitor or activator.
-
Suboptimal Assay Conditions: The buffer conditions (pH, salt concentration) may not be optimal for the kinase. Consult the manufacturer's recommendations.
-
Reagent Issues: The ADP-Glo™ reagents may have expired or been improperly stored.
Visualizations
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: Troubleshooting flowchart for kinase assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
Technical Support Center: Overcoming Itacitinib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the selective JAK1 inhibitor, itacitinib, in cancer cell lines.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.
Possible Cause 1: Acquired mutations in the JAK1 kinase domain.
-
Explanation: Point mutations in the ATP-binding pocket of JAK1 can prevent this compound from effectively binding to its target. Mutations in the hinge region of the kinase domain, such as those targeting Phe958 and Pro960, have been shown to confer resistance to ATP-competitive JAK inhibitors.[1][2]
-
Troubleshooting/Solution:
-
Sequence the JAK1 Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) of the JAK1 gene in your resistant cell line to identify potential mutations. Compare the sequence to the parental, sensitive cell line.
-
Consider Alternative Inhibitors: If a resistance mutation is identified, consider testing structurally different JAK inhibitors or inhibitors that bind to a different conformation of the kinase (e.g., type II inhibitors), which may be effective against certain mutations.[3]
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Explanation: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the JAK/STAT pathway.[4][5][6] This "bypass track" signaling can reactivate downstream pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways.[4][6] Activation of other receptor tyrosine kinases (RTKs) like MET, AXL, IGF1R, or FGFR1 has been implicated in resistance to other kinase inhibitors.[4]
-
Troubleshooting/Solution:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for the activation of a wide range of signaling pathways in your resistant cells compared to the parental line.
-
Western Blotting: Validate the findings from the phospho-kinase array by performing Western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-AKT, p-ERK, p-MET).
-
Combination Therapy: Based on the identified bypass pathway, test the efficacy of combining this compound with an inhibitor of the activated pathway (e.g., a PI3K inhibitor, MEK inhibitor, or a multi-kinase inhibitor).
-
Possible Cause 3: Upregulation of pro-survival proteins.
-
Explanation: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family (e.g., BCL-xL, MCL-1), can render cells resistant to the pro-apoptotic effects of JAK1 inhibition.
-
Troubleshooting/Solution:
-
Assess Protein Expression: Use Western blotting or proteomics to compare the expression levels of key BCL-2 family proteins between your sensitive and resistant cell lines.
-
BH3 Mimetic Combination: If upregulation of a specific anti-apoptotic protein is observed, consider combining this compound with a BH3 mimetic that targets that protein (e.g., venetoclax for BCL-2, or other specific inhibitors for MCL-1 or BCL-xL).
-
Frequently Asked Questions (FAQs)
Q1: How can I generate an this compound-resistant cancer cell line?
A1: A common method for generating acquired resistance in vitro is through continuous exposure to escalating concentrations of the drug.[3] A general protocol is as follows:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay.
-
Chronic Exposure: Culture the parental cells in the presence of this compound at a concentration close to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. This process is repeated over several passages.
-
Isolate Resistant Clones: After a resistant population is established (e.g., can tolerate a 5-10 fold higher concentration of this compound), you can isolate single-cell clones to ensure a homogenous resistant population.
-
Characterize Resistance: Confirm the resistance by performing a dose-response curve and calculating the new IC50 value. The resistant line should show a significant rightward shift in the curve compared to the parental line.
Q2: What are the key signaling pathways to investigate when studying this compound resistance?
A2: The primary pathway to investigate is the JAK/STAT pathway itself to confirm on-target resistance. Key proteins to examine by Western blot include phosphorylated and total levels of JAK1, STAT1, STAT3, and STAT5.
Additionally, investigate potential bypass pathways , including:
-
PI3K/AKT/mTOR pathway: Key proteins to probe are p-AKT, total AKT, p-mTOR, and total mTOR.
-
RAS/RAF/MEK/ERK pathway: Key proteins include p-MEK, total MEK, p-ERK1/2, and total ERK1/2.
Q3: Are there known mutations that confer resistance to this compound?
A3: While specific mutations conferring resistance exclusively to this compound are not yet extensively documented in the literature, mutations in the hinge region of JAK1 (e.g., at positions Phe958 and Pro960) have been identified to cause resistance to ATP-competitive JAK inhibitors in general.[1][2] It is plausible that similar mutations could lead to this compound resistance.
Q4: What combination therapies have been explored to overcome potential this compound resistance?
A4: Preclinical and clinical studies have explored combining this compound with various agents, which could be a strategy to overcome or prevent resistance. These include:
-
Chemotherapy: this compound has been studied in combination with nab-paclitaxel and gemcitabine.[7][8]
-
Immune Checkpoint Inhibitors: Combination with pembrolizumab has been investigated.[9]
-
Other Targeted Therapies: Studies have explored combinations with PI3Kδ inhibitors like parsaclisib.[9]
The rationale for these combinations is often to target different oncogenic pathways simultaneously, thereby reducing the likelihood of resistance emerging.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Cell Line A | 50 | 500 | 10 |
| Cell Line B | 100 | 1500 | 15 |
| Cell Line C | 75 | 900 | 12 |
This table presents hypothetical data to illustrate the expected shift in IC50 values upon the development of resistance.
Table 2: Potential Combination Strategies to Overcome this compound Resistance
| Resistance Mechanism | Proposed Combination Agent | Target of Combination Agent |
| Activation of PI3K/AKT pathway | PI3K inhibitor (e.g., Alpelisib) | PI3K |
| Activation of MEK/ERK pathway | MEK inhibitor (e.g., Trametinib) | MEK1/2 |
| Upregulation of BCL-2 | BH3 mimetic (e.g., Venetoclax) | BCL-2 |
| Upregulation of MCL-1 | MCL-1 inhibitor | MCL-1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blotting for JAK/STAT Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK1, JAK1, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway in an this compound-sensitive cancer cell.
Caption: On-target resistance to this compound via JAK1 mutation.
Caption: Bypass signaling as a mechanism of this compound resistance.
Caption: Experimental workflow for generating resistant cell lines.
References
- 1. Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors | Haematologica [haematologica.org]
- 2. haematologica.org [haematologica.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. A Phase Ib/II Study of the JAK1 Inhibitor, this compound, plus nab-Paclitaxel and Gemcitabine in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase Ib/II Study of the JAK1 Inhibitor, this compound, plus nab‐Paclitaxel and Gemcitabine in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving Itacitinib Delivery for Localized Therapeutic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the localized delivery of itacitinib. The content is designed to address specific issues that may be encountered during experimental work with nanoparticle and hydrogel-based delivery systems.
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a localized delivery system for this compound?
A1: this compound is a potent and selective JAK1 inhibitor.[1] While systemic administration has been explored in clinical trials, localized delivery aims to concentrate the therapeutic effect at a specific site of inflammation or disease, thereby minimizing systemic exposure and potential side effects.[2][3] This approach is particularly relevant for conditions such as inflammatory skin diseases, arthritis, or localized graft-versus-host disease (GVHD).
Q2: What are the main challenges in formulating this compound for localized delivery?
A2: The primary challenges include this compound's low aqueous solubility, potential for precipitation during formulation, and achieving a sustained release profile at the target site.[4][5] Ensuring the stability of the drug within the delivery vehicle and controlling the particle size and drug loading of nanoparticles or the gelation and degradation of hydrogels are also critical considerations.
Q3: Which delivery systems are most promising for localized this compound delivery?
A3: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and hyaluronic acid (HA)-based hydrogels are two promising platforms. PLGA nanoparticles can encapsulate hydrophobic drugs like this compound and provide sustained release.[6][7] HA hydrogels are biocompatible, biodegradable, and can be formulated as injectable systems for targeted delivery.[8]
Q4: How can I quantify the amount of this compound released from my delivery system?
A4: High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is a common and reliable method for quantifying this compound in release media.[9][10][11] A validated HPLC method will allow for accurate measurement of the cumulative drug release over time.
II. Troubleshooting Guides
A. PLGA Nanoparticle Formulation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (<50%) | 1. Poor solubility of this compound in the organic solvent. 2. Rapid diffusion of this compound into the aqueous phase during emulsification. 3. Suboptimal polymer-to-drug ratio. | 1. Screen different organic solvents (e.g., acetone, dichloromethane) to improve this compound solubility. 2. Use a double emulsion (w/o/w) method if some drug is partitioning to the water phase. 3. Optimize the PLGA:this compound ratio; higher polymer concentrations can improve encapsulation. |
| Drug Precipitation During Formulation | 1. Exceeding the saturation solubility of this compound in the solvent. 2. Rapid solvent evaporation or displacement leading to drug crystallization. 3. Insufficient stabilization of the newly formed nanoparticles. | 1. Ensure this compound is fully dissolved in the organic phase before emulsification. 2. Control the rate of solvent removal. 3. Increase the concentration of the stabilizer (e.g., Pluronic F127) in the aqueous phase.[12] |
| Large or Aggregated Nanoparticles | 1. Inefficient homogenization or sonication. 2. High concentration of polymer or drug. 3. Instability of the nanoparticle suspension. | 1. Optimize sonication/homogenization time and power. 2. Adjust the concentration of PLGA and this compound. 3. Ensure adequate stabilizer concentration and consider using a lyophilization process with a cryoprotectant for long-term storage. |
| Initial Burst Release (>30% in first 24h) | 1. High amount of surface-adsorbed drug. 2. Porous nanoparticle structure. 3. Small particle size leading to a large surface area. | 1. Wash the nanoparticles thoroughly after collection to remove surface-bound drug. 2. Increase the polymer concentration to create a denser matrix. 3. Aim for a slightly larger particle size, if appropriate for the application.[13] |
B. Hyaluronic Acid (HA) Hydrogel Formulation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Drug Loading | 1. Poor solubility of this compound in the hydrogel precursor solution. 2. This compound interfering with the crosslinking process. | 1. Use a co-solvent (e.g., a small percentage of DMSO or ethanol) to dissolve this compound before mixing with the HA solution.[4] 2. Evaluate the effect of this compound on gelation time and adjust the crosslinker concentration if necessary. |
| Incomplete or Rapid Gelation | 1. Incorrect concentration of crosslinker. 2. pH of the precursor solution is not optimal for the crosslinking reaction. | 1. Titrate the concentration of the crosslinking agent to achieve the desired gelation time. 2. Adjust the pH of the HA solution to the optimal range for the chosen crosslinking chemistry. |
| Rapid Drug Release | 1. Low crosslinking density of the hydrogel. 2. Rapid degradation of the hydrogel matrix. | 1. Increase the crosslinker concentration to create a tighter network structure.[8] 2. Use a more slowly degrading HA derivative or a higher molecular weight HA. |
| Inconsistent Swelling Behavior | 1. Inhomogeneous mixing of hydrogel components. 2. Variation in crosslinking density throughout the gel. | 1. Ensure thorough mixing of the precursor solutions before gelation. 2. Optimize the crosslinking conditions (e.g., temperature, time) for uniformity. |
III. Data Presentation
Table 1: Representative Formulation Parameters for Kinase Inhibitor-Loaded PLGA Nanoparticles
| Parameter | Formulation 1 (Baricitinib)[7] | Formulation 2 (Axitinib) |
| Polymer | PLGA (50:50) | PLGA (75:25) |
| Drug:Polymer Ratio | 1:10 | 1:5 |
| Organic Solvent | Acetone | Dichloromethane |
| Aqueous Phase | 1% w/v Pluronic F127 | 2% w/v Polyvinyl alcohol (PVA) |
| Particle Size (nm) | 91 ± 6.23 | 185 ± 15 |
| Zeta Potential (mV) | -12.5 ± 5.46 | -8.2 ± 1.5 |
| Encapsulation Efficiency (%) | 88.0 | 75.3 |
| Drug Loading (%) | 8.1 | 12.6 |
| Note: This table presents example data from studies on other kinase inhibitors and should be used as a general guide. Actual results for this compound may vary. |
Table 2: Illustrative Characteristics of Hyaluronic Acid Hydrogels for Drug Delivery
| Property | Formulation A | Formulation B |
| HA Concentration (% w/v) | 1.5 | 2.0 |
| Crosslinking Agent | Thiol-modified HA | Methacrylated HA |
| Degree of Crosslinking | Moderate | High |
| Swelling Ratio (%) | 450 | 300 |
| In Vitro Degradation (50% mass loss) | 14 days | 28 days |
| Drug Release (80% release) | 10 days | 21 days |
| Note: This table provides hypothetical data to illustrate the impact of formulation parameters on hydrogel properties. |
IV. Experimental Protocols
A. Preparation of this compound-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., acetone or dichloromethane). Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 10 mL solution of a stabilizer (e.g., 1% w/v Pluronic F127 or 2% w/v PVA) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication for 2-5 minutes on ice to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess stabilizer and un-encapsulated drug.
-
Lyophilization (Optional): Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for long-term storage.
B. Preparation of this compound-Loaded Hyaluronic Acid (HA) Hydrogel (Thiol-Michael Addition)
-
HA Functionalization: Synthesize or procure thiol-modified HA (HA-SH) and a crosslinker such as polyethylene glycol diacrylate (PEGDA).
-
This compound Solution Preparation: Dissolve this compound in a small amount of a biocompatible co-solvent (e.g., DMSO) and then dilute with phosphate-buffered saline (PBS, pH 7.4) to the desired final concentration.
-
Hydrogel Precursor Mixing: In a sterile environment, mix the HA-SH solution with the this compound solution.
-
Crosslinking: Add the PEGDA crosslinker to the HA-SH/itacitinib mixture and mix thoroughly. The gelation will begin immediately.
-
Characterization: Allow the hydrogel to fully crosslink before proceeding with characterization assays such as swelling, degradation, and in vitro release studies.
C. In Vitro Drug Release Study
-
Sample Preparation: Accurately weigh a known amount of this compound-loaded nanoparticles or hydrogel and place it in a dialysis bag (with an appropriate molecular weight cut-off) or directly into a centrifuge tube.
-
Release Medium: Add a defined volume of release medium (e.g., PBS at pH 7.4 with 0.5% Tween 80 to maintain sink conditions) to each sample.
-
Incubation: Place the samples in a shaking incubator at 37°C.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released over time.
V. Mandatory Visualizations
Caption: this compound inhibits the JAK1/STAT signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Controlled Release for Local Delivery of Drugs: Barriers and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nano-encapsulation and characterization of baricitinib using poly-lactic-glycolic acid co-polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimuli-sensitive hyaluronic acid hydrogels for localized and controlled release of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nano-encapsulation and characterization of baricitinib using poly-lactic-glycolic acid co-polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Particle Size on Drug Loading and Release Kinetics of Gefitinib-Loaded PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with variability in itacitinib response across different cell types
Welcome to the Itacitinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the complexities of this compound response across different cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly INCB039110) is an orally bioavailable small molecule that is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are critical for signaling downstream of cytokine receptors.[3] By selectively inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the transcription of genes involved in immune responses and inflammation.[3]
Q2: Why do I observe different responses to this compound across various cell types?
A2: The variability in response to this compound is expected and can be attributed to several factors:
-
Differential JAK/STAT Pathway Dependence: Cell types rely on different cytokine signals for their survival, proliferation, and function. Cells that are highly dependent on cytokines that signal primarily through JAK1 (e.g., those responding to IL-6 or IFN-γ) will be more sensitive to this compound.
-
Expression Levels of Pathway Components: The relative expression levels of different JAKs, STATs, and their negative regulators (like Suppressors of Cytokine Signaling - SOCS proteins) can vary significantly between cell types, altering the cellular response to JAK1 inhibition.
-
Presence of Alternative Signaling Pathways: Some cells may have redundant or alternative signaling pathways that can compensate for the inhibition of the JAK1/STAT pathway, leading to a reduced effect of this compound.
-
Genetic background: The genetic makeup of the cells, including any mutations in the JAK/STAT pathway, can influence the response to this compound.
Q3: What are the typical effective concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific endpoint being measured.
-
For inhibiting cytokine-induced STAT phosphorylation in primary human T-cells, concentrations in the range of 10-100 nM are typically effective.[4]
-
For functional assays, such as T-cell proliferation, concentrations between 50-250 nM have been shown to have minimal impact on proliferation, while higher concentrations (≥500 nM) can be inhibitory.[5] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q4: Are there known mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are still an area of active research, resistance to JAK inhibitors, in general, can occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways (e.g., PI3K/Akt or MAPK/ERK) that can sustain proliferation and survival despite JAK1 inhibition.
-
Mutations in the JAK1 Kinase Domain: Although less common for selective inhibitors, mutations in the drug-binding site of JAK1 could potentially confer resistance.
-
Histological Transformation: In some cancer models, cells may undergo a change in their fundamental biology, rendering them no longer dependent on the JAK/STAT pathway.[6]
Data Presentation
Table 1: this compound Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the four members of the JAK family, demonstrating its selectivity for JAK1.
| Kinase | IC50 (nM) | Selectivity over JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >1000-fold |
| TYK2 | 795 | >397-fold |
(Data sourced from Selleck Chemicals and MedchemExpress)[1][2]
Table 2: Concentration-Dependent Effects of this compound on T-Cells
This table provides a general guide to the expected effects of different concentrations of this compound on T-cell functions based on published data.
| This compound Concentration | Effect on Cytokine-Induced STAT Phosphorylation | Effect on T-Cell Proliferation |
| 10 - 100 nM | Potent Inhibition | Minimal to no effect |
| 100 - 250 nM | Potent Inhibition | No significant effect |
| ≥ 500 nM | Potent Inhibition | Significant Inhibition |
(Data summarized from Huarte E, et al. Clin Cancer Res. 2020)[5]
Mandatory Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing this compound efficacy in vitro.
Caption: Troubleshooting flowchart for lack of STAT phosphorylation inhibition.
Troubleshooting Guide
Problem: I am not seeing the expected inhibition of STAT phosphorylation after this compound treatment.
-
Question 1: Is your cytokine stimulation effective?
-
How to check: Always include a "cytokine only" positive control (no this compound). You should see a robust increase in phosphorylated STAT (p-STAT) in this sample compared to the unstimulated negative control.
-
Solution: If the positive control is not working, verify the source and activity of your cytokine. Ensure your cells express the appropriate cytokine receptor. Optimize the cytokine concentration and stimulation time.
-
-
Question 2: Is the concentration of this compound appropriate?
-
How to check: The IC50 for this compound can vary significantly between cell types. A concentration that is effective in one cell line may be insufficient in another.
-
Solution: Perform a dose-response experiment, typically ranging from 1 nM to 5 µM, to determine the IC50 in your specific cell system.
-
-
Question 3: Was the this compound stock solution prepared and stored correctly?
-
How to check: this compound is typically dissolved in DMSO. Improper storage can lead to degradation.
-
Solution: Prepare fresh stock solutions. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Question 4: Are your cells healthy?
-
How to check: Unhealthy or senescent cells may not respond robustly to cytokine stimulation.
-
Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase. Check viability before starting the experiment.
-
Problem: this compound is causing high levels of cell death in my experiment.
-
Question 1: Is the concentration too high?
-
How to check: As seen in T-cells, high concentrations of this compound (>500 nM) can inhibit proliferation and may induce apoptosis in some cell lines.[5]
-
Solution: Lower the concentration of this compound. Your goal is to inhibit JAK1 signaling without causing general cytotoxicity. A viability assay (e.g., Trypan Blue or Annexin V staining) in parallel with your functional assay is recommended.
-
-
Question 2: Is your cell line dependent on JAK1 signaling for survival?
-
How to check: Some cancer cell lines have constitutively active JAK/STAT signaling that is essential for their survival.
-
Solution: If this is the case, cytotoxicity is an expected on-target effect. The experiment is working as intended. Consider using a lower concentration to find a therapeutic window if you are studying other effects.
-
Problem: I am seeing inconsistent results between experiments.
-
Question 1: Are your experimental conditions identical?
-
How to check: Review your protocols for any variations.
-
Solution: Consistency is key. Use the same cell passage number, serum lot, seeding density, and treatment duration for all experiments you wish to compare.
-
-
Question 2: Is your reagent quality consistent?
-
How to check: Reagents can degrade over time.
-
Solution: Use fresh aliquots of this compound and cytokines for each experiment. Qualify new lots of antibodies and other critical reagents before use in large-scale experiments.
-
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT3 Inhibition
This protocol provides a method to assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT3 at Tyrosine 705.
-
Cell Seeding and Starvation:
-
Seed cells (e.g., HeLa, PBMCs) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Once cells are adhered (for adherent cells), replace the growth medium with serum-free or low-serum medium and incubate for 4-16 hours to reduce basal STAT phosphorylation.
-
-
This compound Pre-treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Aspirate starvation medium and add the this compound-containing medium to the appropriate wells. Include a "vehicle control" well (e.g., 0.1% DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Prepare the stimulating cytokine (e.g., IL-6 at 20 ng/mL) at 10x the final concentration.
-
Add the 10x cytokine solution directly to the wells (except for the unstimulated negative control).
-
Incubate for the optimal stimulation time (typically 15-30 minutes, this should be optimized).
-
-
Cell Lysis:
-
Immediately after stimulation, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™ and cOmplete™).
-
Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 1 µg/µL) with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 15-20 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Note: BSA is often preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane overnight at 4°C with primary antibody against Phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9131) diluted in 5% BSA/TBST.[7]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: T-Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division.
-
Isolate and Label PBMCs:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll-Paque density gradient.
-
Wash cells twice with PBS. Resuspend cells at 1x10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix immediately.
-
Incubate for 10 minutes in a 37°C water bath, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).
-
Incubate on ice for 5 minutes. Wash cells three times with complete RPMI to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs at 1x10^6 cells/mL in complete RPMI.
-
Plate 100 µL of cells per well in a 96-well round-bottom plate.
-
Add 50 µL of this compound dilutions (prepared at 4x final concentration). Include vehicle controls.
-
Add 50 µL of a T-cell stimulus, such as anti-CD3/anti-CD28 beads (at a 1:1 bead-to-cell ratio) or PHA (phytohemagglutinin) at 1 µg/mL.[8] Include an unstimulated control.
-
Final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest cells from the plate.
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Stain with a viability dye (e.g., 7-AAD or Live/Dead Fixable dyes) to exclude dead cells from the analysis.
-
(Optional) Stain for cell surface markers like CD4 and CD8 to analyze specific T-cell subsets.
-
Acquire samples on a flow cytometer, ensuring the FITC or equivalent channel is used to detect CFSE.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Further gate on CD4+ or CD8+ populations if desired.
-
Analyze the CFSE histogram. The unstimulated control should show a single bright peak. Proliferating cells will show multiple peaks of decreasing fluorescence intensity, each representing a cell division.
-
Quantify proliferation using the proliferation modeling software in your analysis package (e.g., FlowJo, FCS Express). This can calculate the percentage of divided cells, the division index, and the proliferation index.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Validation & Comparative
Validating Itacitinib's Selective Inhibition of JAK1 over JAK2: A Comparative Guide
This guide provides an objective comparison of itacitinib's inhibitory activity on Janus kinase 1 (JAK1) versus Janus kinase 2 (JAK2), supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the selectivity profile of this compound.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[2][3] While JAK2 is crucial for signaling by hematopoietic growth factors, JAK1 is more broadly involved in inflammatory cytokine signaling.[4] Consequently, selective inhibition of JAK1 over JAK2 is a key therapeutic strategy to mitigate inflammation while minimizing hematological side effects, such as cytopenias, which can be associated with JAK2 inhibition.[4][5] this compound (INCB039110) has been developed as a potent and selective JAK1 inhibitor.[6][7]
Data Presentation: this compound's In Vitro Kinase Inhibition Profile
The selectivity of this compound for JAK1 over other JAK family members has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's high potency against JAK1 and its significantly lower activity against JAK2, JAK3, and TYK2.
| Kinase Target | This compound IC50 (nM) | Selectivity Fold (vs. JAK1) |
| JAK1 | 2 | 1x |
| JAK2 | 63 | >31x |
| TYK2 | 795 | ~398x |
| JAK3 | >2000 | >1000x |
| Data sourced from in vitro kinase assays.[8] |
These data confirm that this compound is over 30-fold more selective for JAK1 than for JAK2, and demonstrates even greater selectivity against JAK3 and TYK2.[8][9][10]
Signaling Pathway Context
The JAK-STAT pathway is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event activates receptor-associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2] These phosphorylated STATs form dimers, translocate into the nucleus, and modulate the transcription of target genes involved in immunity, inflammation, and hematopoiesis.[2][7] this compound exerts its effect by selectively inhibiting JAK1, thereby blocking the signaling of various inflammatory cytokines.[11]
Experimental Protocols
The determination of IC50 values to assess kinase inhibition is typically performed using in vitro biochemical assays.[12] The following protocol describes a representative method for evaluating the inhibitory activity of a compound like this compound against JAK1 and JAK2.
Objective: To determine the concentration of this compound required to inhibit 50% of JAK1 and JAK2 enzymatic activity in vitro.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Kinase assay buffer
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ or Kinase-Glo® MAX)[13][14]
-
Luminometer for signal detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO), followed by further dilution in the kinase assay buffer. The final concentration range should span the expected IC50 value.
-
Reaction Mixture Preparation: In each well of the assay plate, combine the kinase assay buffer, the specific JAK enzyme (JAK1 or JAK2), and the kinase substrate.
-
Inhibitor Addition: Add the diluted this compound solutions to the appropriate wells. For control wells, add the vehicle solvent (e.g., DMSO) without the inhibitor ("Positive Control") and buffer without enzyme ("Blank").
-
Initiation of Kinase Reaction: Start the enzymatic reaction by adding a predetermined concentration of ATP to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[13][14]
-
Reaction Termination and Signal Detection: Stop the reaction and measure the remaining kinase activity. This is typically done by adding a detection reagent that quantifies the amount of ATP consumed or ADP produced. For example, the ADP-Glo™ system measures ADP production via a luminescence-based reaction.
-
Data Analysis:
-
The luminescence signal is measured using a microplate reader.
-
The raw data is normalized using the positive (100% activity) and blank (0% activity) controls.
-
The percentage of inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safety and efficacy of this compound, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Itacitinib and Other Emerging Therapies for Graft-versus-Host Disease
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of clinical trial results for itacitinib in the treatment of Graft-versus-Host Disease (GVHD), benchmarked against other key therapeutic agents. This report synthesizes quantitative data from major clinical trials, details experimental methodologies, and visualizes the underlying biological pathways to offer a clear and objective overview of the current landscape of GVHD treatment.
Graft-versus-Host Disease (GVHD) remains a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation. The quest for more effective and less toxic therapies has led to the investigation of several novel agents targeting key signaling pathways involved in the immunopathogenesis of this complex condition. Among these, this compound, a selective JAK1 inhibitor, has been the subject of extensive clinical investigation. This guide provides a detailed comparison of the clinical trial outcomes for this compound with those of other prominent drugs in the field: ruxolitinib, ibrutinib, and belumosudil.
Quantitative Comparison of Clinical Trial Results
The following tables summarize the key efficacy and safety data from pivotal clinical trials of this compound and its comparators in both acute and chronic GVHD settings.
Acute Graft-versus-Host Disease (aGVHD)
| Trial Name (Drug) | Phase | Patient Population | N | Primary Endpoint | Results | Key Secondary Endpoint Results |
| GRAVITAS-301 (this compound) | 3 | Treatment-naïve aGVHD | 439 | Overall Response Rate (ORR) at Day 28 | 74.0% (this compound + corticosteroids) vs. 66.4% (placebo + corticosteroids) (p=0.08)[1][2][3] | No significant difference in non-relapse mortality (NRM) at Month 6.[1][2] |
| NCT03846479 (this compound) | 2 | Low-risk, treatment-naïve aGVHD | 70 | Day 28 ORR | 89% (this compound monotherapy) vs. 86% (systemic corticosteroids)[4] | Fewer serious infections with this compound (27% vs. 42%).[4] |
| Phase 1 Study (this compound) | 1 | Treatment-naïve or steroid-refractory aGVHD | 29 | Safety and Tolerability | Day 28 ORR: 75.0% (treatment-naïve), 70.6% (steroid-refractory)[5] | This compound was well-tolerated.[5] |
| REACH2 (Ruxolitinib) | 3 | Steroid-refractory aGVHD | 309 | Day 28 ORR | 62% (ruxolitinib) vs. 39% (best available therapy - BAT) (p<0.001)[6][7] | Durable ORR at Day 56: 40% (ruxolitinib) vs. 22% (BAT).[6] Median overall survival: 11.1 months (ruxolitinib) vs. 6.5 months (BAT).[6] |
Chronic Graft-versus-Host Disease (cGVHD)
| Trial Name (Drug) | Phase | Patient Population | N | Primary Endpoint | Results | Key Secondary Endpoint Results |
| GRAVITAS-309 (this compound) | 1/2 | Treatment-naïve moderate or severe cGVHD | 103 | Dose and schedule identification | ORR at 6 months: 46% (300mg QD + CS), 53% (400mg QD + CS) vs. 36% (CS alone)[8] | Increased rates of cytopenias and infections with this compound + CS.[8] |
| REACH3 (Ruxolitinib) | 3 | Steroid-refractory/dependent cGVHD | 329 | Failure-Free Survival (FFS) at Week 24 | Superior FFS with ruxolitinib vs. BAT.[9][10] | ORR at Week 24: 49.7% (ruxolitinib) vs. 25.6% (BAT).[10] |
| iNTEGRATE (Ibrutinib) | 3 | Treatment-naïve moderate or severe cGVHD | 193 | Response Rate at 48 weeks | 41% (ibrutinib + prednisone) vs. 37% (placebo + prednisone) (p=0.54)[11][12] | No statistical difference in event-free survival or duration of response.[11][12] |
| Phase 1b/2 Study (Ibrutinib) | 1b/2 | Steroid-dependent or refractory cGVHD | 42 | ORR | 67%[13] | 71% of responders had a sustained response for ≥20 weeks.[13] |
| ROCKstar (Belumosudil) | 2 | cGVHD after ≥2 prior lines of therapy | 132 | Best ORR | 74% (200mg QD), 77% (200mg BID)[14] | Median duration of response was 54 weeks.[14] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action of these therapeutic agents, it is crucial to visualize the signaling pathways they target and the general workflow of the clinical trials designed to evaluate them.
Signaling Pathways in GVHD
The pathogenesis of GVHD involves complex interactions between donor immune cells and host tissues, mediated by a cascade of cytokines and intracellular signaling molecules. The diagrams below illustrate the key pathways targeted by this compound and its comparators.
General Experimental Workflow for GVHD Clinical Trials
The following diagram outlines a typical workflow for the clinical trials discussed in this guide, from patient enrollment to data analysis.
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in these clinical trials is essential for a critical appraisal of their results. Below are summaries of the experimental protocols for the key trials cited.
GRAVITAS-301 (this compound)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 study.[1]
-
Participants: Patients with treatment-naïve acute GVHD.[1]
-
Intervention: this compound (200 mg once daily) in combination with corticosteroids versus placebo plus corticosteroids.[1]
-
Primary Endpoint: Overall response rate (ORR) at Day 28, defined as the proportion of subjects demonstrating a complete response, very good partial response, or partial response.[1]
-
Key Secondary Endpoint: Non-relapse mortality (NRM) at Month 6.[1]
REACH2 (Ruxolitinib)
-
Study Design: A randomized, open-label, multicenter Phase 3 study.[6]
-
Participants: Patients with steroid-refractory acute GVHD.[6]
-
Intervention: Ruxolitinib (10 mg twice daily) versus Best Available Therapy (BAT).[15]
-
Primary Endpoint: Overall response rate (ORR) at Day 28.[6]
-
Key Secondary Endpoint: Durable ORR at Day 56.[6]
iNTEGRATE (Ibrutinib)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 study.[11][12]
-
Participants: Patients with newly diagnosed moderate or severe chronic GVHD requiring systemic corticosteroid therapy with no prior systemic treatment for cGVHD.[11][12]
-
Intervention: Ibrutinib (420 mg once daily) plus prednisone versus placebo plus prednisone.[12]
-
Primary Endpoint: Response rate at 48 weeks according to 2014 National Institutes of Health Consensus Development Project Criteria.[12]
-
Secondary Endpoints: Event-free survival, duration of response, time to withdrawal of immunosuppressants, and overall survival.[12]
ROCKstar (Belumosudil)
-
Study Design: A Phase 2, randomized, open-label, multicenter registration study.[14]
-
Participants: Patients with chronic GVHD who had received 2 to 5 prior lines of therapy.[14]
-
Intervention: Belumosudil 200 mg once daily or 200 mg twice daily.[14]
-
Primary Endpoint: Best overall response rate (ORR).[14]
-
Secondary Endpoints: Duration of response, changes in Lee Symptom Scale score, failure-free survival, corticosteroid dose reductions, and overall survival.[14]
Conclusion
The landscape of GVHD treatment is rapidly evolving, with several targeted therapies demonstrating significant clinical activity. While this compound showed promise in a Phase 2 trial for low-risk acute GVHD, the pivotal Phase 3 GRAVITAS-301 trial in treatment-naïve acute GVHD did not meet its primary endpoint.[1][4] In contrast, ruxolitinib has established itself as an effective option for steroid-refractory acute and chronic GVHD.[6][9] Ibrutinib did not demonstrate a statistically significant benefit in treatment-naïve chronic GVHD, though it has shown activity in the steroid-refractory setting.[11][13] Belumosudil has emerged as a promising therapy for heavily pre-treated chronic GVHD patients.[14]
This comparative guide highlights the nuances in clinical trial designs, patient populations, and outcomes that are critical for interpreting the therapeutic potential of these agents. The provided data and visualizations serve as a valuable resource for researchers and clinicians working to advance the treatment of GVHD. Further research, including head-to-head trials and the identification of predictive biomarkers, will be essential to optimize the use of these novel therapies and improve outcomes for patients suffering from this debilitating condition.
References
- 1. Insights into the role of the JAK/STAT signaling pathway in graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib for the treatment of steroid-refractory acute GVHD (REACH1): a multicenter, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Insights into the role of the JAK/STAT signaling pathway in graft-versus-host disease | Semantic Scholar [semanticscholar.org]
- 5. Insights into the role of the JAK/STAT signaling pathway in graft- versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Effective treatment of low-risk acute GVHD with this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK2 inhibitor treats chronic GVHD in mice | MDedge [mdedge.com]
- 11. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Approval Summary: Belumosudil For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibrutinib for chronic graft-versus-host disease after failure of prior therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Syk-activated B cells in ... | Article | H1 Connect [archive.connect.h1.co]
- 15. Frontiers | Janus kinase inhibition in the treatment and prevention of graft-versus-host disease [frontiersin.org]
Unlocking Personalized Treatment: A Guide to Predictive Biomarkers for Itacitinib Response in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Itacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has shown promise in various preclinical models of inflammatory diseases and hematological malignancies. However, as with many targeted therapies, not all subjects respond equally. Identifying predictive biomarkers—measurable characteristics that indicate a likely therapeutic response—is crucial for optimizing treatment strategies and patient selection. This guide provides a comparative overview of potential biomarkers for predicting response to this compound in preclinical settings, supported by experimental data and detailed methodologies.
Predictive Biomarkers for this compound Efficacy
While dedicated preclinical studies to identify baseline predictive biomarkers for this compound are still emerging, promising candidates can be extrapolated from studies on closely related JAK inhibitors and from clinical data that warrant preclinical investigation.
Baseline STAT3 Activation
Signal Transducer and Activator of Transcription 3 (STAT3) is a key downstream effector of the JAK1 signaling pathway. Its activation, primarily through phosphorylation (pSTAT3), is implicated in the pathogenesis of various cancers and inflammatory diseases. Preclinical studies with the JAK1/2 inhibitor ruxolitinib have demonstrated that baseline levels of pSTAT3 and total STAT3 may predict tumor response.
A study on head and neck squamous cell carcinoma (HNSCC) preclinical models found that patient-derived xenografts (PDXs) from a patient whose disease was stable on ruxolitinib had lower baseline pSTAT3 and total STAT3 levels compared to a PDX from a patient whose disease progressed.[1][2] This suggests that tumors with a high dependency on the JAK-STAT3 pathway, indicated by elevated baseline STAT3 activation, may be more sensitive to JAK inhibition.
Table 1: Preclinical Evidence for STAT3 Activation as a Predictive Biomarker for JAK Inhibitor Response
| Biomarker | Preclinical Model | Treatment | Key Finding | Reference |
| Baseline pSTAT3 and Total STAT3 | Head and Neck Squamous Cell Carcinoma (HNSCC) Patient-Derived Xenografts (PDXs) | Ruxolitinib (JAK1/2 inhibitor) | Lower baseline pSTAT3/STAT3 levels correlated with better response (stable disease vs. progression). | [1][2] |
Inflammatory Cytokine and Chemokine Profiles
The JAK-STAT pathway is a critical mediator of cytokine signaling. Therefore, the baseline inflammatory milieu may predict the efficacy of a JAK1 inhibitor like this compound. Clinical data from a study of this compound in acute graft-versus-host disease (aGVHD) identified several plasma proteins that could serve as predictive biomarkers.
Specifically, higher baseline levels of Monocyte-chemotactic protein 3 (MCP-3), pro-calcitonin/calcitonin (ProCALCA/CALCA), and regenerating islet-derived protein 3-alpha (REG3A) were associated with a lack of response to this compound. Conversely, lower baseline levels of these markers were observed in complete responders. While this is clinical data, it strongly suggests that these markers should be investigated in preclinical models of inflammatory diseases.
In preclinical models of cytokine release syndrome (CRS) associated with CAR T-cell therapy, this compound effectively reduced levels of CRS-related cytokines like IL-6 and IFN-γ without impairing anti-tumor activity.[3][4] This indicates that high baseline levels of these specific cytokines could predict a favorable response to this compound's CRS-mitigating effects.
Table 2: Potential Predictive Biomarkers from Clinical and Preclinical Cytokine Analysis
| Potential Biomarker | Preclinical/Clinical Model | Treatment | Implication for Preclinical Prediction | Reference |
| Low Baseline MCP-3, ProCALCA/CALCA, REG3A | Clinical: Acute Graft-versus-Host Disease | This compound | May predict a favorable therapeutic response in preclinical inflammatory models. | |
| High Baseline IL-6, IFN-γ | Preclinical: CAR T-cell induced Cytokine Release Syndrome | This compound | May predict a positive response to the CRS-mitigating effects of this compound. | [3][4] |
Comparison with Alternative Treatments
In the preclinical setting, this compound is often compared with other JAK inhibitors, such as the broader JAK1/2 inhibitor ruxolitinib, or with standard-of-care treatments for specific disease models.
Table 3: Comparative Efficacy of this compound and Ruxolitinib in a Preclinical GVHD Model
| Treatment | Preclinical Model | Key Efficacy Outcomes | Reference |
| This compound | MHC-mismatched mouse model of acute GVHD | Ameliorated body weight loss, improved GVHD scores, enhanced survival. Preserved Graft-versus-Leukemia (GVL) effect. | [2] |
| Ruxolitinib (as comparator) | Various preclinical GVHD models | Effective in treating and preventing GVHD. | [5] |
Signaling Pathways and Experimental Workflows
To facilitate further research, the following diagrams illustrate the targeted signaling pathway and a general workflow for identifying predictive biomarkers.
Caption: this compound selectively inhibits JAK1, preventing STAT3 phosphorylation and subsequent gene transcription.
Caption: A generalized workflow for identifying predictive biomarkers for this compound response in preclinical models.
Experimental Protocols
Western Blot for Phosphorylated STAT3 (pSTAT3) in Cell Lines
This protocol is adapted from methodologies used for assessing STAT3 activation in response to JAK inhibitors.[1][6][7]
-
Cell Culture and Treatment: Culture HNSCC cell lines (e.g., CAL-27, FaDu) in appropriate media. Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies against pSTAT3 (Tyr705) and total STAT3. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Mouse Model of Acute Graft-versus-Host Disease (GVHD)
This protocol is based on the established MHC-mismatched mouse model used to evaluate this compound.[2][8]
-
Model Induction: Irradiate recipient BALB/c (H-2Kd) mice. Intravenously inject a combination of splenocytes and T-cell depleted bone marrow cells from donor C57BL/6 (H-2Kb) mice.
-
Treatment: Administer this compound (e.g., 60 mg/kg or 120 mg/kg, twice daily) or vehicle control orally. Treatment can be prophylactic (starting before cell transfer) or therapeutic (starting after GVHD onset).
-
Biomarker and Efficacy Assessment:
-
Baseline Samples: Collect blood samples prior to treatment initiation for cytokine and chemokine analysis (e.g., using multiplex assays).
-
Monitoring: Regularly monitor body weight and clinical GVHD scores (based on weight loss, posture, activity, fur texture, and skin integrity).
-
Pharmacodynamic and Response Biomarkers: At specified time points or at study endpoint, collect blood and tissues (e.g., colon) to measure levels of inflammatory cytokines, pSTAT3, and immune cell infiltration via multiplex assay, immunohistochemistry, or flow cytometry.
-
In Vitro CAR T-cell Co-culture and Cytokine Release Assay
This protocol is adapted from studies evaluating the effect of this compound on CAR T-cell function.[3]
-
Cell Culture: Culture human CAR T-cells (e.g., targeting CD19) and a target cancer cell line expressing the corresponding antigen (e.g., NALM6-luciferase).
-
Co-culture and Treatment:
-
Expand CAR T-cells in the presence of this compound (e.g., 100 nM) or a control (e.g., tocilizumab or vehicle) for a period (e.g., 3 days).
-
Co-culture the pre-treated CAR T-cells with the target cancer cells at a specific effector-to-target (E:T) ratio (e.g., 2.5:1).
-
-
Cytokine Measurement: After a defined co-culture period (e.g., 6 hours), collect the supernatant. Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, IL-6, IL-8) using a multiplex immunoassay platform (e.g., Meso Scale Discovery - MSD).
-
Cytotoxicity Assay: To assess whether this compound impacts the anti-tumor efficacy of CAR T-cells, a parallel cytotoxicity assay can be performed. Co-culture CAR T-cells and luciferase-expressing target cells. Measure cell lysis by quantifying the luciferase signal.
Conclusion
The identification of robust predictive biomarkers is paramount for the successful clinical translation of this compound. Based on current preclinical and clinical evidence, baseline STAT3 activation status and specific inflammatory cytokine/chemokine profiles are promising avenues for investigation. The experimental protocols outlined in this guide provide a framework for researchers to further explore and validate these and other potential biomarkers, ultimately paving the way for a more personalized approach to this compound therapy.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Itacitinib with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Itacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has emerged as a promising candidate for combination cancer therapy. By modulating the tumor microenvironment and overcoming resistance mechanisms, this compound has the potential to enhance the efficacy of various anticancer agents. This guide provides an objective comparison of this compound's synergistic effects when combined with other cancer treatments, supported by preclinical and clinical data.
Synergistic Combinations of this compound: Preclinical and Clinical Evidence
This compound has been investigated in combination with a range of anticancer agents, including chemotherapy, immunotherapy, and other targeted therapies. The primary rationale for these combinations lies in the central role of the JAK/STAT signaling pathway in tumor growth, survival, and immune evasion.[1][2]
This compound with Chemotherapy
Preclinical studies have demonstrated that inhibiting the JAK/STAT pathway can sensitize cancer cells to the cytotoxic effects of chemotherapy. While specific quantitative synergy data for this compound with traditional chemotherapeutic agents is still emerging, studies with other JAK inhibitors provide a strong rationale for this approach. For instance, the JAK1/2 inhibitor ruxolitinib has been shown to synergistically enhance the anti-tumor activity of paclitaxel in ovarian cancer cells, with Combination Index (CI) values indicating synergy.[3] This effect is partly attributed to the downregulation of pro-survival proteins like MCL-1.[3] A clinical study of this compound in combination with nab-paclitaxel and gemcitabine in patients with advanced solid tumors, including pancreatic cancer, demonstrated an overall response rate of 24%.[1]
This compound with Immunotherapy
The combination of this compound with immune checkpoint inhibitors (ICIs) is a particularly promising strategy. Persistent interferon signaling in the tumor microenvironment can lead to T-cell exhaustion and resistance to ICIs. By inhibiting the JAK1 pathway, this compound can mitigate this suppressive environment and enhance the antitumor immune response.[4]
Preclinical models have shown that combining this compound with anti-PD-L1 therapy leads to enhanced tumor growth control compared to either agent alone.[4] A phase I study of this compound with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors reported a partial response rate of 8.2%.[5][6] While these clinical results were modest, they provide a foundation for further investigation into patient populations that may derive the most benefit from this combination.
This compound with Other Targeted Therapies
The synergistic potential of this compound extends to other targeted agents. A notable example is the combination with BET inhibitors in multiple myeloma. Preclinical studies have shown that this compound synergizes with the BET inhibitor INCB054329 to inhibit myeloma cell growth both in vitro and in vivo.[7][8] This synergy is linked to the dual inhibition of the JAK/STAT pathway and BET-mediated transcriptional regulation of oncogenes.
Another area of investigation is the combination with PI3Kδ inhibitors for B-cell lymphomas. Preclinical data suggests that IL-10-mediated activation of the JAK/STAT pathway can inhibit apoptosis induced by PI3Kδ inhibitors, and this effect can be reversed by the addition of a JAK1 inhibitor like this compound.[9]
Quantitative Analysis of Synergy
The following tables summarize the available quantitative data on the synergistic effects of this compound and other JAK inhibitors in combination with anticancer agents.
Table 1: Synergistic Effects of this compound in Combination with Other Anticancer Agents
| Combination Agent | Cancer Type | Model | Synergy Metric | Findings | Reference |
| INCB054329 (BET Inhibitor) | Multiple Myeloma | In vitro (INA-6 cells) | Fractional Product | Average fractional product of 12 indicates a synergistic interaction. | [8] |
| INCB054329 (BET Inhibitor) | Multiple Myeloma | In vivo (INA-6 xenograft) | Tumor Growth Inhibition | Combination significantly enhanced tumor growth inhibition (89%) compared to single agents. | [7] |
| Pembrolizumab (anti-PD-1) | Advanced Solid Tumors | Clinical Trial (Phase I) | Partial Response Rate | 8.2% of patients achieved a partial response. | [5][6] |
| Nab-paclitaxel + Gemcitabine | Advanced Solid Tumors | Clinical Trial (Phase Ib/II) | Overall Response Rate | 24% of patients had a partial response. | [1] |
Table 2: Synergistic Effects of Other JAK Inhibitors (as a proxy for this compound's potential)
| JAK Inhibitor | Combination Agent | Cancer Type | Model | Synergy Metric | Findings | Reference |
| Ruxolitinib | Paclitaxel | Ovarian Cancer | In vitro (OVCAR-8, MDAH2774 cells) | Combination Index (CI) | CI values < 1 indicate synergy. | [3] |
| Ruxolitinib | Carfilzomib | Acute Lymphoblastic Leukemia | In vitro (PAX5::JAK2 transfected Ba/F3 cells) | Combination Index (CI) | CI of 0.49 at 50nM suggests moderate synergy. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Synergy Assessment (Combination Index)
-
Cell Lines: Human ovarian cancer cell lines (OVCAR-8, MDAH2774) or leukemia cells (PAX5::JAK2 transfected Ba/F3).[3][10]
-
Treatment: Cells are treated with the JAK inhibitor (e.g., ruxolitinib) and the combination agent (e.g., paclitaxel or carfilzomib) at various concentrations, both as single agents and in combination at fixed ratios.
-
Viability Assay: Cell viability is assessed after a set incubation period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each agent and their combinations are used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]
In Vivo Tumor Growth Inhibition
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., INA-6 multiple myeloma xenografts).[7]
-
Treatment: Once tumors are established, mice are randomized into groups and treated with vehicle control, this compound alone, the combination agent alone, or the combination of both drugs. Dosing is typically administered orally for this compound.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the difference between treatment groups.[7]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound combinations are rooted in the complex interplay of cellular signaling pathways.
JAK/STAT Pathway Inhibition
This compound's primary mechanism of action is the selective inhibition of JAK1, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[11] Aberrant STAT3 activation is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing antitumor immunity.
References
- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PD-L2 drives resistance to EGFR-TKIs: dynamic changes of the tumor immune environment and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Itacitinib
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Itacitinib. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this selective JAK1 inhibitor.
Hazard Identification and Classification
This compound is a potent compound that requires careful handling. Different suppliers have slightly varying classifications under the Globally Harmonized System (GHS), which underscores the need for caution. The primary routes of exposure are inhalation, ingestion, and skin contact.[1][2]
Summary of GHS Classifications for this compound:
| Hazard Statement | MedChemExpress Classification[1] | Cayman Chemical Classification | This compound Adipate (MedChemExpress) Classification[3] |
| Acute Oral Toxicity | Category 3 (H301: Toxic if swallowed) | Category 4 (H302: Harmful if swallowed) | Category 4 (H302: Harmful if swallowed) |
| Acute Dermal Toxicity | Category 3 (H311: Toxic in contact with skin) | Not Classified | Not Classified |
| Acute Inhalation Toxicity | Category 3 (H331: Toxic if inhaled) | Not Classified | Not Classified |
| Skin Corrosion/Irritation | Not Classified | No irritant effect | Category 2 (H315: Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Not Classified | No irritating effect | Category 2A (H319: Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exp.) | Not Classified | Not Classified | Category 3 (H335: May cause respiratory irritation) |
Given the potential for high toxicity, it is imperative to handle this compound with all appropriate safety measures in place.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to create a barrier between the handler and the chemical, minimizing the risk of exposure.[2] The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
| PPE Item | Specification | Rationale |
| Hand Protection | Wear two pairs of chemotherapy-rated nitrile gloves (ASTM D6978 certified).[2] Change gloves regularly and immediately if contaminated, torn, or punctured. | Protects against dermal absorption, which is a significant exposure risk.[1] Double-gloving provides an extra layer of safety. |
| Eye Protection | Use chemical safety goggles with side shields or a full-face shield.[1][3] | Prevents eye contact with solid particles or splashes of solutions, which can cause irritation.[3] |
| Body Protection | A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated) should be worn.[1] Cuffs should be tucked under the outer glove. | Protects skin from contamination and prevents the transfer of the compound outside of the work area.[1] |
| Respiratory Protection | For handling the solid compound or when aerosolization is possible, a NIOSH-approved N95 or higher-rated respirator is recommended.[2][3] | Minimizes the risk of inhaling the toxic powder.[1] A surgical mask does not protect the worker from chemical inhalation.[2] |
All PPE should be removed before leaving the designated handling area to prevent cross-contamination.
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure risk.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound, such as a chemical fume hood or a Class II Biosafety Cabinet, especially when working with the solid form or creating solutions.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Assemble all necessary materials (reagents, equipment, waste containers) before starting work to minimize movement in and out of the designated area.
-
-
Weighing Solid this compound:
-
Perform all weighing operations within a ventilated enclosure (e.g., chemical fume hood or powder containment hood) to prevent inhalation of the powder.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the container carefully to avoid generating dust.
-
-
Solution Preparation:
-
Post-Handling:
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In case of accidental exposure, immediate action is required.
-
Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected skin thoroughly with large amounts of water and seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[3] Call a physician promptly.[3]
-
Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician immediately.[1][3]
Disposal Plan
Disposal of this compound and any contaminated materials must be handled in accordance with all local, regional, and national regulations.[1]
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE (gloves, gowns), and cleaning materials, should be segregated from regular laboratory trash.
-
Containment: Place all contaminated solid waste into a dedicated, clearly labeled, sealed hazardous waste container. The container should be marked as "Chemotoxic Waste" or as required by institutional guidelines.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.[1][3]
-
Vendor Disposal: The sealed hazardous waste containers must be disposed of through an approved environmental management vendor.[5] The standard procedure for such compounds is high-temperature incineration.[5]
-
Documentation: Maintain records of disposal, including the date, quantity, and method, in accordance with institutional and regulatory requirements.[5]
Logical Flow for this compound Waste Disposal
Caption: Decision and process flow for the proper segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
